Desethylamiodarone hydrochloride
Description
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPMJVGWGJLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242099 | |
| Record name | Desethylamiodarone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96027-74-6 | |
| Record name | Desethylamiodarone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096027746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethylamiodarone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Desethylamiodarone Hydrochloride: Chemical Properties and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and purity of Desethylamiodarone hydrochloride (CAS Number: 96027-74-6). Desethylamiodarone is the major and pharmacologically active metabolite of the potent class III antiarrhythmic agent, Amiodarone.[1][2][3][4] It is formed in the liver primarily through metabolism by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8.[1][4][5] Given its significant pharmacological activity and presence during Amiodarone therapy, understanding its physicochemical characteristics and purity profile is critical for research and development.[6][7]
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as a white to light brown powder.[] Its chemical structure is closely related to the parent drug, differing by the absence of one ethyl group on the side chain. This structural modification influences its physical and chemical properties.
Below is a summary of its key chemical and physical data:
| Property | Value | Source(s) |
| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | [][9] |
| CAS Number | 96027-74-6 | [2][3][9] |
| Molecular Formula | C₂₃H₂₅I₂NO₃ • HCl | [2][3][] |
| Formula Weight | 653.7 g/mol (or 653.72 g/mol ) | [2][3][][9] |
| Appearance | A crystalline solid; White to light brown solid | [2][3][] |
| Melting Point | 176-178 °C | [] |
| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml; Soluble in Methanol (Slightly) | [2][3][] |
| UV max (λmax) | 242 nm | [2][3] |
Purity Profile and Analytical Methods
The purity of this compound is a critical parameter for its use as an analytical reference standard and in pharmacological studies.[2][3] Commercially available standards typically specify a purity of 95% or greater.[2][3][]
| Parameter | Specification | Source(s) |
| Purity | ≥95% or >95% | [2][3][] |
As a metabolite and known impurity of Amiodarone, Desethylamiodarone is often designated as "Amiodarone Impurity B" or "Amiodarone Related Compound B".[][10] Other related substances and potential impurities in Amiodarone hydrochloride preparations include Amiodarone N-oxide, Di(N-desethyl) Amiodarone Hydrochloride, and Deiodoamiodarone.[]
Metabolic Pathway of Amiodarone to Desethylamiodarone
The formation of Desethylamiodarone from its parent compound, Amiodarone, is a primary metabolic step. This biotransformation is crucial as the resulting metabolite retains significant pharmacological activity.[1] The pathway is primarily mediated by specific cytochrome P450 enzymes in the liver.[1][4]
Caption: Metabolic conversion of Amiodarone to Desethylamiodarone.
Experimental Protocols
The quantification and purity assessment of this compound are commonly performed using High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection.[12][13]
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol outlines a general method for determining the purity of this compound.
1. Objective: To separate and quantify this compound from its potential impurities using reverse-phase HPLC with UV detection.
2. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (HPLC grade)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
3. Chromatographic Conditions (Example): [14]
-
Column: C18 reversed-phase column (e.g., ZORBAX Eclipse plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol with 2 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient program to ensure separation of the main peak from impurities.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5-20 µL.[14]
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Methanol or DMSO).
-
Dilute with the mobile phase to a final concentration within the linear range of the assay (e.g., 10-50 µg/ml).[14]
-
For analysis in biological matrices like serum, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction is required prior to injection.[12][13]
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
6. Data Analysis:
-
Purity Calculation: Calculate the purity of the sample by the area normalization method:
-
Purity (%) = (Area of Desethylamiodarone Peak / Total Area of All Peaks) x 100
-
-
System Suitability: Verify system performance by assessing parameters like theoretical plates, tailing factor, and reproducibility of replicate injections of the standard solution.[14]
Analytical Workflow for Purity Assessment
The process of analyzing the purity of a this compound sample follows a structured workflow from sample preparation to final reporting.
Caption: Workflow for HPLC-based purity analysis.
References
- 1. Amiodarone - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Desethylamiodarone (hydrochloride) | CAS 96027-74-6 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C23H26ClI2NO3 | CID 178801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Desethyl Amiodarone Hydrochloride | LGC Standards [lgcstandards.com]
- 12. Clinical measurement of serum amiodarone and desethylamiodarone by using solid-phase extraction followed by HPLC with a high-carbon reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpar.com [ijpar.com]
In Vitro Anti-Cancer Effects of Desethylamiodarone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylamiodarone hydrochloride (DEA), the major active metabolite of the antiarrhythmic drug amiodarone, has demonstrated significant anti-cancer properties in various in vitro studies. This technical guide provides a comprehensive overview of the current understanding of DEA's effects on cancer cells, focusing on its mechanisms of action, including apoptosis induction, cell cycle arrest, and modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
The repositioning of existing drugs for new therapeutic indications, particularly in oncology, offers a promising strategy to accelerate the drug development process. Desethylamiodarone (DEA), a well-characterized metabolite of amiodarone, has emerged as a potential anti-cancer agent. Its lipophilic nature allows for accumulation in tissues, where it can exert cytotoxic effects on cancer cells.[1] This document synthesizes the findings from multiple in vitro studies to provide a detailed technical guide on the anti-neoplastic effects of DEA.
Quantitative Analysis of Anti-Cancer Effects
DEA has been shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner across various cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of Desethylamiodarone (DEA) on Cell Cycle Distribution in T24 Human Bladder Cancer Cells [2]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 46.27 ± 2.22 | 17.66 ± 1.33 | 34.59 ± 1.89 |
| 10 µM DEA (24h) | 65.37 ± 3.58 | 13.15 ± 2.11 | 20.27 ± 1.44 |
Table 2: Induction of Apoptosis by Desethylamiodarone (DEA) in Breast Cancer Cell Lines [3]
| Cell Line | Treatment (24h) | Total Apoptosis Rate (%) |
| 4T1 (Triple-Negative) | 5 µM DEA | 28.18 ± 6.34 |
| 10 µM DEA | 56.05 ± 5.12 | |
| MCF-7 (HR+) | 5 µM DEA | 71.14 ± 6.39 |
| 10 µM DEA | 78.94 ± 4.77 |
Table 3: Comparative Apoptotic Efficacy of Desethylamiodarone (DEA) and Amiodarone (AM) in MDA-MB-231 Triple-Negative Breast Cancer Cells (6h treatment) [4][5]
| Treatment | Apoptosis Level |
| 12.5 µM DEA | Similar to 35 µM AM |
Key Signaling Pathways Modulated by Desethylamiodarone
DEA exerts its anti-cancer effects by modulating multiple signaling pathways that are critical for cancer cell survival and proliferation.[6] The primary mechanisms involve the induction of apoptosis through both intrinsic and extrinsic pathways and the inhibition of pro-survival signaling.
Induction of Apoptosis
DEA triggers programmed cell death in cancer cells through a multi-faceted approach.[7] It causes the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[8] This leads to a shift in the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein.[7] Subsequently, Apoptosis-Inducing Factor (AIF) translocates to the nucleus, and caspase-3 is activated, leading to the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[2][6]
Caption: DEA-induced intrinsic apoptotic pathway.
Inhibition of Pro-Survival Pathways
DEA effectively suppresses key cytoprotective signaling pathways that are often overactive in cancer cells. It has been shown to significantly inhibit the phosphorylation of both Extracellular signal-regulated kinase (ERK) and Akt, two major kinases that promote cell proliferation and survival.[2][6] The inactivation of the ERK and Akt pathways contributes to the anti-proliferative and cell death-inducing effects of DEA.[3][9]
Caption: Inhibition of ERK and Akt pro-survival pathways by DEA.
Induction of Cell Cycle Arrest
DEA has been observed to induce cell cycle arrest, primarily in the G0/G1 phase.[2] In T24 human bladder cancer cells, treatment with DEA led to a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases.[2] This G0/G1 arrest contributes to the overall inhibition of cell proliferation.[10] The mechanism may involve the modulation of cell cycle regulatory proteins and appears to be independent of p53 in cell lines with mutated p53.[2]
Caption: DEA-induced cell cycle arrest at the G0/G1 phase.
Experimental Protocols
This section outlines the general methodologies employed in the in vitro assessment of DEA's anti-cancer effects.
Cell Viability and Proliferation Assays
-
Sulforhodamine B (SRB) Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of DEA for specified durations (e.g., 24, 48, 72 hours).[11]
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Apoptosis Assays
-
Annexin V & Dead Cell Assay (e.g., Muse™ Annexin V & Dead Cell Assay):
-
Harvest cells and wash with PBS.
-
Resuspend cells in 1X Assay Buffer.
-
Add the Muse™ Annexin V & Dead Cell Reagent and incubate at room temperature in the dark.[4]
-
Analyze the samples using a flow cytometer (e.g., Muse® Cell Analyzer).[3][4] The assay distinguishes between live, early apoptotic, late apoptotic, and dead cells.
-
Hoechst 33342 Staining for DNA Fragmentation:
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining (e.g., Muse® Cell Cycle Assay):
Western Blotting for Protein Expression
-
Lyse DEA-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, PARP-1).[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: General experimental workflow for in vitro evaluation of DEA.
Conclusion
This compound exhibits potent anti-cancer activity in vitro against a range of cancer cell types. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways highlights its potential as a candidate for further pre-clinical and clinical investigation. This technical guide provides a foundational understanding of DEA's in vitro anti-cancer effects to support ongoing research and development in this area.
References
- 1. Cellular accumulation of amiodarone and desethylamiodarone in cultured human cells. Consequences of drug accumulation on cellular lipid metabolism and plasma membrane properties of chronically exposed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desethylamiodarone—A metabolite of amiodarone—Induces apoptosis on T24 human bladder cancer cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Desethylamiodarone—A metabolite of amiodarone—Induces apoptosis on T24 human bladder cancer cells via multiple pathways | PLOS One [journals.plos.org]
- 7. Desethylamiodarone-A metabolite of amiodarone-Induces apoptosis on T24 human bladder cancer cells via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amiodarone's major metabolite, desethylamiodarone inhibits proliferation of B16-F10 melanoma cells and limits lung metastasis formation in an in vivo experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amiodarone’s major metabolite, desethylamiodarone inhibits proliferation of B16-F10 melanoma cells and limits lung metastasis formation in an in vivo experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Desethylamiodarone Hydrochloride's Impact on Mitochondrial Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylamiodarone (DEA), the primary active metabolite of the antiarrhythmic drug amiodarone, has been shown to exert significant effects on mitochondrial function. A key aspect of its cellular activity is the disruption of the mitochondrial membrane potential (ΔΨm), a critical parameter for cellular energy homeostasis and survival. This technical guide provides an in-depth analysis of the effects of desethylamiodarone hydrochloride on mitochondrial membrane potential, summarizing quantitative data, detailing experimental protocols for its measurement, and illustrating the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the mitochondrial effects of this compound.
Introduction
Mitochondria are central to cellular metabolism and play a pivotal role in ATP synthesis, calcium homeostasis, and the regulation of apoptosis. The mitochondrial membrane potential (ΔΨm) is an electrochemical gradient across the inner mitochondrial membrane, essential for driving ATP synthesis through oxidative phosphorylation. A loss of ΔΨm, or mitochondrial depolarization, is a hallmark of mitochondrial dysfunction and a critical event in the initiation of the intrinsic apoptotic cascade.
Desethylamiodarone (DEA), the major metabolite of amiodarone, demonstrates greater potency and a more rapid onset of mitochondrial toxicity compared to its parent compound.[1][2][3][4] Understanding the precise mechanisms by which DEA affects ΔΨm is crucial for elucidating its therapeutic potential and toxicological profile. This guide synthesizes current research to provide a detailed overview of this critical aspect of DEA's pharmacology.
Quantitative Effects of Desethylamiodarone on Mitochondrial Membrane Potential
This compound induces a concentration- and time-dependent decrease in mitochondrial membrane potential across various cell types. The following table summarizes key quantitative findings from published studies.
| Cell Line | DEA Concentration | Treatment Duration | Observed Effect on Mitochondrial Membrane Potential | Reference |
| MCF-7 (Breast Cancer) | 10 µM | 3 hours | Significant depolarization observed. | [5] |
| 4T1 (Breast Cancer) | 10 µM | 3 hours | Significant depolarization observed. | [5] |
| MDA-MB-231 (Breast Cancer) | 7.5 µM | 6 hours | Increased mitochondrial fragmentation, indicative of depolarization. | [6] |
| MDA-MB-231 (Breast Cancer) | 12.5 µM | 6 hours | Further increased mitochondrial fragmentation. | [6] |
| T24 (Bladder Cancer) | 10 µM | 3, 6, and 12 hours | Time-dependent induction of mitochondrial membrane depolarization. | [1] |
Signaling Pathways of DEA-Induced Mitochondrial Depolarization
The primary mechanism by which desethylamiodarone induces mitochondrial depolarization is through the inhibition of the mitochondrial respiratory chain, specifically at Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase). This inhibition disrupts the electron transport chain, leading to a collapse of the proton gradient and a decrease in ΔΨm.
The dissipation of the mitochondrial membrane potential triggers a cascade of downstream events, culminating in apoptosis. Key signaling pathways involved are:
-
Intrinsic Apoptotic Pathway: The loss of ΔΨm leads to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. This includes cytochrome c, which binds to Apaf-1 to form the apoptosome and activate caspase-9, and Apoptosis-Inducing Factor (AIF), which translocates to the nucleus to induce DNA fragmentation.
-
Bcl-2 Family Protein Regulation: DEA has been shown to modulate the expression of Bcl-2 family proteins, shifting the balance towards a pro-apoptotic state. This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, further promoting mitochondrial outer membrane permeabilization.
-
Inhibition of Pro-Survival Pathways: DEA has been observed to inhibit the phosphorylation of Akt, a key kinase in the PI3K/Akt signaling pathway that promotes cell survival. Inhibition of this pathway further sensitizes the cell to apoptosis.
-
Mitochondrial Dynamics: The reduction in ΔΨm is also linked to alterations in mitochondrial dynamics. DEA promotes mitochondrial fission, characterized by an increase in the expression of fission-promoting proteins such as Fis1 and Drp1. This fragmentation of the mitochondrial network is closely associated with the progression of apoptosis.
Caption: Signaling cascade of DEA-induced mitochondrial depolarization and apoptosis.
Experimental Protocols
Accurate measurement of mitochondrial membrane potential is fundamental to studying the effects of desethylamiodarone. Below are detailed protocols for two common fluorescence-based assays.
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method that relies on the potential-dependent accumulation of the lipophilic cationic dye JC-1 in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence. The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization.
Materials:
-
JC-1 dye stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle control and a positive control for depolarization (e.g., 10 µM CCCP for 30 minutes).
-
JC-1 Staining:
-
Prepare a fresh JC-1 working solution (typically 1-5 µg/mL) in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Carefully remove the JC-1 staining solution.
-
Wash the cells twice with warm PBS.
-
-
Fluorescence Measurement:
-
Add fresh pre-warmed PBS or culture medium to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Alternatively, visualize the cells under a fluorescence microscope using appropriate filter sets.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio indicates mitochondrial depolarization.
Caption: Experimental workflow for the JC-1 mitochondrial membrane potential assay.
Rhodamine 123 Assay for Mitochondrial Membrane Potential
Rhodamine 123 is another cationic fluorescent dye that accumulates in mitochondria in a potential-dependent manner. A decrease in mitochondrial membrane potential results in the release of Rhodamine 123 from the mitochondria into the cytoplasm, leading to a decrease in mitochondrial fluorescence intensity.
Materials:
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the JC-1 assay.
-
Rhodamine 123 Staining:
-
Prepare a fresh Rhodamine 123 working solution (typically 1-5 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add the Rhodamine 123 working solution and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with warm PBS to remove the background fluorescence.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Add fresh PBS or medium and immediately visualize the cells under a fluorescence microscope with a filter set appropriate for FITC (Excitation ~488 nm, Emission ~525 nm).
-
Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend in PBS, and analyze the fluorescence intensity on a flow cytometer using the FL1 channel.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the mitochondrial regions (for microscopy) or the cell population (for flow cytometry). A decrease in fluorescence intensity indicates mitochondrial depolarization.
Conclusion
This compound exerts a potent and rapid disruptive effect on the mitochondrial membrane potential. This is primarily initiated by the inhibition of respiratory chain complexes I and II, leading to a collapse of the electrochemical gradient. The resulting mitochondrial depolarization is a critical event that triggers the intrinsic apoptotic pathway, involving the release of pro-apoptotic factors, modulation of Bcl-2 family proteins, and alterations in mitochondrial dynamics. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the mitochondrial toxicology and pharmacology of desethylamiodarone. A thorough understanding of these mechanisms is essential for the continued development and safe application of amiodarone and its metabolites in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. Quantitative Analysis of Spontaneous Mitochondrial Depolarizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cardiac Targets of Desethylamiodarone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Desethylamiodarone (DEA) is the major and pharmacologically active metabolite of amiodarone, a potent antiarrhythmic drug widely used in the treatment of various cardiac arrhythmias.[1][2] Understanding the specific molecular targets of DEA within cardiac myocytes is crucial for elucidating its mechanism of action, predicting potential cardiotoxicity, and guiding the development of safer and more effective antiarrhythmic therapies. This in-depth technical guide provides a comprehensive overview of the identified targets of desethylamiodarone hydrochloride in cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Identified Molecular Targets and Quantitative Effects
The primary molecular targets of desethylamiodarone in cardiac myocytes are ion channels and mitochondrial complexes. Its interaction with these targets leads to alterations in cardiac electrophysiology and cellular metabolism.
Voltage-Gated Sodium Channels (Nav1.5)
Desethylamiodarone exhibits significant effects on the cardiac voltage-gated sodium channel Nav1.5, which is responsible for the rapid upstroke of the cardiac action potential. Both amiodarone and DEA have been shown to block the peak sodium current (INa,P) and increase the late sodium current (INa,L), with DEA often exhibiting a more pronounced effect.[2][3] These actions can have both anti-arrhythmic and pro-arrhythmic consequences.[3]
Quantitative Data on Nav1.5 Blockade by Desethylamiodarone:
| Channel Variant | Compound | Concentration (µM) | Peak INa Block (%) | Reference |
| Nav1.5 (WT) | DEA | 0.5 | 10.2 ± 1.5 | [4] |
| Nav1.5 (WT) | DEA | 2.5 | 22.4 ± 2.1 | [4] |
| ΔKPQ Mutant | DEA | 0.5 | 15.8 ± 2.3 | [4] |
| ΔKPQ Mutant | DEA | 2.5 | 35.6 ± 3.4 | [4] |
Quantitative Data on the Effects of Desethylamiodarone on Steady-State Fast-Inactivation of Nav1.5:
| Channel Variant | Compound | Concentration (µM) | V1/2 (mV) | z (apparent valence) | Reference |
| Nav1.5 (WT) | Control | - | -82.3 ± 0.9 | 2.68 ± 0.10 | [3] |
| Nav1.5 (WT) | DEA | 0.5 | -83.1 ± 1.1 | 2.35 ± 0.08 | [3] |
| Nav1.5 (WT) | DEA | 2.5 | -84.5 ± 1.3 | 2.11 ± 0.07 | [3] |
| ΔKPQ Mutant | Control | - | -90.7 ± 1.2 | 2.79 ± 0.15 | [3] |
| ΔKPQ Mutant | DEA | 0.5 | -91.5 ± 1.4 | 2.41 ± 0.11 | [3] |
| ΔKPQ Mutant | DEA | 2.5 | -92.8 ± 1.6 | 2.23 ± 0.09 | [3] |
| *Statistically significant reduction compared to control (p < 0.05). |
Inward Rectifying Potassium Current (IK1)
Desethylamiodarone also modulates the inward rectifying potassium current (IK1), which is crucial for maintaining the resting membrane potential and shaping the late phase of repolarization in cardiomyocytes.
Quantitative Data on IK1 Blockade by Desethylamiodarone:
| Parameter | Control | Desethylamiodarone (50 µM) | Reference |
| Maximal Inward Current (-130 mV) | -26.4 ± 1.3 pA/pF | -20.0 ± 2.0 pA/pF | [5] |
| Maximal Outward Current (-50 mV) | 3.5 ± 0.3 pA/pF | 3.4 ± 0.4 pA/pF | [5] |
| Maximal Slope Conductance | 0.509 ± 0.019 nS/pF | 0.421 ± 0.038 nS/pF | [5] |
| *Statistically significant reduction compared to control (p < 0.05). |
Calcium Channels and Receptors
While amiodarone is known to interact with calcium channel antagonist binding sites, studies suggest that desethylamiodarone is not a potent competitor at dihydropyridine and phenylalkylamine (verapamil-like) calcium antagonist binding sites in rat heart muscle.[6] This indicates a differential effect of the parent drug and its metabolite on L-type calcium channels.
Mitochondrial Function
Both amiodarone and desethylamiodarone have been shown to disrupt mitochondrial function in various cell types, including those of the heart.[7][8] DEA can inhibit mitochondrial respiration, particularly at complexes I and II of the electron transport chain, leading to decreased ATP production.[7][8] This impairment of cellular energy metabolism can contribute to cardiotoxicity.
Quantitative Data on Mitochondrial Respiration Inhibition by Desethylamiodarone in Permeabilized Platelets (as a model system):
| Parameter | Control | Desethylamiodarone (30 µM) | Desethylamiodarone (60 µM) | Reference |
| P-L control efficiency (ATP generating respiration) | ~1.0 | Significantly Reduced | Further Reduced | [7] |
| ET capacity (Maximal Respiration) | ~1.0 | Significantly Reduced | Further Reduced | [7] |
Note: The referenced study provides graphical representations of dose-dependent inhibition. The table provides a qualitative summary of the significant reductions observed.
Experimental Protocols for Target Identification
This section outlines the detailed methodologies for key experiments used to identify and characterize the targets of desethylamiodarone in cardiac myocytes.
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis
This protocol is used to measure the effects of desethylamiodarone on ion channel currents in isolated cardiomyocytes or cell lines expressing specific cardiac ion channels (e.g., HEK293 cells expressing Nav1.5).
Methodology:
-
Cell Preparation: Isolate primary cardiomyocytes from animal models (e.g., rabbit, guinea pig) or use cultured cell lines (e.g., HEK293) stably expressing the cardiac ion channel of interest.
-
Solutions:
-
Recording:
-
Establish a whole-cell patch clamp configuration using a borosilicate glass micropipette with a resistance of 2-4 MΩ.
-
Maintain the holding potential at a level appropriate for the channel being studied (e.g., -120 mV for Nav1.5 to ensure full channel availability).[10]
-
Apply specific voltage protocols to elicit and measure the desired currents (e.g., a step depolarization to -10 mV to measure peak Nav1.5 current).[10]
-
Record baseline currents before and after the application of this compound at various concentrations.
-
-
Data Analysis:
-
Measure the peak current amplitude, current-voltage (I-V) relationships, and gating kinetics (activation, inactivation).
-
Construct concentration-response curves to determine the IC50 value for channel block.
-
Analyze changes in voltage-dependence of gating parameters using Boltzmann fits.
-
Mitochondrial Respiration and Function Assessment (Seahorse XF Analyzer)
This method measures the oxygen consumption rate (OCR) in live cardiomyocytes to assess the impact of desethylamiodarone on mitochondrial respiration.
Methodology:
-
Cell Seeding: Seed primary cardiomyocytes or a cardiac cell line (e.g., H9c2) in a Seahorse XF96 cell culture microplate.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.[11]
-
Compound Loading: Load the Seahorse XF sensor cartridge with inhibitors of mitochondrial respiration (oligomycin, FCCP, and a mixture of rotenone/antimycin A) and the test compound (desethylamiodarone).[12]
-
Seahorse XF Assay:
-
Measure the basal OCR.
-
Inject desethylamiodarone and measure the acute effect on OCR.
-
Sequentially inject oligomycin (to inhibit ATP synthase), FCCP (to uncouple the mitochondrial membrane and induce maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).[12]
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.
-
Compare these parameters between control and DEA-treated cells to determine the extent and nature of mitochondrial dysfunction.
-
Intracellular Calcium Imaging
This protocol uses a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca2+]i) in response to desethylamiodarone.
Methodology:
-
Cell Loading: Incubate isolated cardiomyocytes with Fura-2 AM (1-2 µM) in a suitable buffer for 20-30 minutes at room temperature, protected from light.[13][14]
-
Washing: Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.[13]
-
Imaging:
-
Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). This ratio is proportional to the intracellular calcium concentration.
-
Record baseline calcium transients and then perfuse the cells with desethylamiodarone to observe any changes in the amplitude, duration, or frequency of calcium signals.
-
Drug-Protein Binding Identification via Proteomics
This workflow can be employed to identify potential protein binding partners of desethylamiodarone in cardiac tissue.
Methodology:
-
Tissue Homogenization: Homogenize frozen heart tissue in an appropriate extraction buffer.[15]
-
Protein Fractionation (Optional but Recommended): Separate the homogenate into different subcellular fractions (e.g., cytoplasmic, sarcomeric, membrane) to reduce sample complexity.[15]
-
Affinity Purification or Proximity Labeling:
-
Affinity Purification: Use a modified desethylamiodarone molecule immobilized on a solid support to pull down interacting proteins from the cardiac lysate.
-
Proximity Labeling (e.g., BioID): Engineer cells to express a "bait" protein of interest fused to a promiscuous biotin ligase. Treatment with desethylamiodarone could alter the proximity of other proteins to the bait, which would then be biotinylated and subsequently identified.
-
-
Mass Spectrometry: Digest the captured or labeled proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
Data Analysis: Identify the proteins that specifically interact with desethylamiodarone by comparing the results to control experiments. Bioinformatics tools can be used to analyze the identified proteins and their potential roles in signaling pathways.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by desethylamiodarone and the experimental workflows for its target identification.
Caption: Molecular targets of Desethylamiodarone in cardiac myocytes.
Caption: Experimental workflow for ion channel analysis using patch clamp.
Caption: Workflow for assessing mitochondrial function with a Seahorse assay.
Conclusion
This compound exerts its effects on cardiac myocytes through a multi-target mechanism, primarily involving the modulation of key ion channels (Nav1.5 and IK1) and the impairment of mitochondrial function. These actions collectively alter the cardiac action potential and cellular energy metabolism, which are central to its antiarrhythmic and potential pro-arrhythmic properties. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate interactions of desethylamiodarone and other novel compounds with their cardiac targets. A thorough understanding of these molecular interactions is paramount for the continued development of safer and more effective cardiovascular therapeutics.
References
- 1. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of amiodarone and desethylamiodarone on the inward rectifying potassium current (IK1) in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of amiodarone and desethylamiodarone on calcium antagonist receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Amiodarone Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Making sure you're not a bot! [nanion.de]
- 11. content.protocols.io [content.protocols.io]
- 12. agilent.com [agilent.com]
- 13. ionoptix.com [ionoptix.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. researchgate.net [researchgate.net]
- 16. Proteomics of the heart - PMC [pmc.ncbi.nlm.nih.gov]
Core Electrophysiological Profile of Desethylamiodarone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylamiodarone hydrochloride (DEA) is the major and pharmacologically active metabolite of amiodarone, a potent and widely prescribed antiarrhythmic agent.[1][2] Understanding the electrophysiological properties of DEA is critical for a comprehensive grasp of amiodarone's therapeutic actions and its complex side-effect profile. This technical guide provides an in-depth overview of the core electrophysiological characteristics of this compound, focusing on its interactions with key cardiac ion channels. The information presented herein is intended to support research, drug development, and a deeper understanding of its mechanism of action.
I. Overview of Electrophysiological Effects
Desethylamiodarone, much like its parent compound, exhibits a complex pharmacological profile, demonstrating characteristics of all four Vaughan Williams classes of antiarrhythmic drugs.[3][4] Its primary mechanism involves the modulation of cardiac ion channels, leading to alterations in the cardiac action potential and conduction.
II. Quantitative Electrophysiological Data
The following tables summarize the known quantitative effects of this compound on various cardiac ion channels. It is important to note that direct IC50 values for Desethylamiodarone across all channels are not consistently reported in the literature, and much of the data is presented in comparison to amiodarone.
Table 1: Effects on Sodium Channels (Class I Action)
| Parameter | Channel | Preparation | Effect of Desethylamiodarone (DEA) | Reference |
| Peak Sodium Current (INa,P) | Nav1.5 | CHO Cells | Blockade of peak conductance. Preferential block of ΔKPQ mutant over wild-type. | [3][5] |
| Late Sodium Current (INa,L) | Nav1.5 | CHO Cells | Significant increase in INa,L and window currents, suggesting a potential pro-arrhythmic effect. DEA may have a greater pro-arrhythmic effect than amiodarone. | [3][5][6] |
| Conduction | Fast-channel dependent tissues | Langendorff perfused guinea pig hearts | More pronounced prolongation of His-bundle and intraventricular conduction compared to amiodarone. | [7] |
Table 2: Effects on Potassium Channels (Class III Action)
| Parameter | Channel/Current | Preparation | Effect of Desethylamiodarone (DEA) | Reference |
| Action Potential Duration (APD) & QT Interval | Myocardium | Langendorff perfused guinea pig hearts | Prolongation of the QT-interval. This Class III effect during chronic amiodarone treatment may be largely due to DEA accumulation. | [3][7] |
| Inward Rectifying Potassium Current (IK1) | Rabbit Ventricular Myocytes | Isolated Myocytes | Rapid decrease in the inward component of IK1. The outward component was not significantly changed. | [8] |
Table 3: Comparative Effects with Amiodarone
| Electrophysiological Parameter | Comparison of DEA to Amiodarone (AMD) | Reference |
| Class I Effects | DEA exerts more pronounced effects on fast-channel-dependent conduction. | [7] |
| Class III Effects | The prolongation of the repolarization period (Class III effect) seen with chronic amiodarone treatment may be significantly attributable to DEA. | [7] |
| Pro-arrhythmic Potential (Sodium Channels) | DEA appears to have a greater pro-arrhythmic effect on Nav1.5 channels than amiodarone, especially in the context of the ΔKPQ mutation. | [3][5][6] |
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the electrophysiological properties of Desethylamiodarone.
A. Whole-Cell Patch-Clamp Recordings for Sodium Channel Analysis
This protocol is adapted from studies investigating the effects of DEA on cardiac voltage-gated sodium channels expressed in Chinese Hamster Ovary (CHO) cells.[6]
-
Cell Preparation: CHO cells are cultured and transfected with plasmids encoding the desired sodium channel subunits (e.g., wild-type Nav1.5 or mutants like ΔKPQ).
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with CsOH.
-
Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES. The pH is adjusted to 7.4.
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed using an EPC-9 patch-clamp amplifier.
-
Data is digitized at 20 kHz.
-
Voltage clamping and data acquisition are controlled using software such as PatchMaster/FitMaster.
-
Currents are low-pass-filtered at 5 kHz.
-
Leakage and capacitive currents are subtracted using a P/4 protocol.
-
Series resistance is monitored and compensated (up to 80%) when necessary.
-
All recordings are conducted at room temperature (22°C).
-
-
Drug Application: Cells are allowed to incubate with the drug solution (containing this compound) for at least 5 minutes before data collection to ensure equilibrium.
-
Voltage Protocols:
-
To ensure complete removal of both fast and slow inactivation, the membrane potential is hyperpolarized to -130 mV before each protocol.
-
Specific voltage protocols are then applied to measure peak and late sodium currents, as well as steady-state fast inactivation.
-
B. Langendorff Perfused Heart Model for Acute Electrophysiological Effects
This ex vivo model was utilized to compare the acute effects of amiodarone and desethylamiodarone on cardiac conduction and refractoriness.[7]
-
Preparation: Guinea pig hearts are isolated and perfused via the aorta in a Langendorff apparatus with a physiological salt solution.
-
Electrophysiological Measurements:
-
Surface electrocardiograms are recorded to measure parameters like the QT interval.
-
Intracardiac electrodes are placed to record His-bundle electrograms and measure atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction times.
-
Programmed electrical stimulation is used to determine the refractory periods of different cardiac tissues (sinoatrial node, AV node, atrium, and ventricle).
-
-
Drug Perfusion: Amiodarone or Desethylamiodarone is added to the perfusate, and the electrophysiological measurements are repeated to assess the drug-induced changes.
IV. Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the direct modulation of ion channel function. The following diagrams illustrate the key interactions and their consequences on the cardiac action potential.
Caption: Interaction of Desethylamiodarone with cardiac ion channels.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
V. Conclusion
This compound possesses a multifaceted electrophysiological profile, contributing significantly to the antiarrhythmic and pro-arrhythmic potential of its parent compound, amiodarone. Its prominent effects include the blockade of peak sodium currents, an increase in late sodium currents, and the prolongation of the cardiac action potential through the inhibition of potassium currents. The observation that DEA may be more potent in certain aspects, such as its effects on conduction and potential for pro-arrhythmia, underscores the importance of considering its role in the overall clinical profile of amiodarone. Further research to delineate the specific contributions of DEA to both the efficacy and toxicity of long-term amiodarone therapy is warranted.
References
- 1. Amiodarone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]
- 7. Comparison of acute electrophysiological effects of amiodarone and its metabolite desethylamiodarone in Langendorff perfused guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of amiodarone and desethylamiodarone on the inward rectifying potassium current (IK1) in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Desethylamiodarone in Tissue Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the extraction and quantification of desethylamiodarone (DEA), the major active metabolite of amiodarone, in various tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, toxicological assessments, and drug development research. The protocol outlines procedures for tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and optimized LC-MS/MS parameters for sensitive and specific detection. Additionally, this document summarizes reported concentrations of desethylamiodarone in different biological tissues and illustrates the key cellular pathways affected by this compound.
Introduction
Amiodarone is a potent antiarrhythmic agent widely used in clinical practice. Its primary metabolite, desethylamiodarone (DEA), exhibits pharmacological activity and contributes significantly to both the therapeutic and toxic effects of the parent drug. Due to its lipophilic nature, desethylamiodarone extensively accumulates in various tissues, including the liver, lung, adipose tissue, and heart.[1][2] Accurate quantification of DEA in these tissues is essential for understanding its distribution, mechanism of action, and potential for toxicity, such as drug-induced phospholipidosis.[2][3] LC-MS/MS offers the high sensitivity and specificity required for the reliable determination of desethylamiodarone in complex biological matrices.
Quantitative Data
The following tables summarize the reported concentrations of desethylamiodarone in various human and animal tissues. These values can serve as a reference for expected concentration ranges in preclinical and clinical research.
Table 1: Desethylamiodarone Concentrations in Human Tissues
| Tissue | Concentration Range (µg/g wet weight) | Reference |
| Liver | 2.35 - 2354 | [1][2] |
| Lung | 0.95 - 952 | [1][2] |
| Adipose Tissue | 82 - 316 | [1][4] |
| Heart (Atrium) | 15.7 - 71 | [4][5] |
| Kidney | Not specified - Higher than Amiodarone | [2] |
| Spleen | Not specified | [3] |
| Skin (Pigmented) | 943 | [1] |
Table 2: Desethylamiodarone Concentrations in Rat Tissues
| Tissue | Concentration Range (ng/g) | Notes | Reference |
| Lung | Varies with dose | Preferential distribution | [6] |
| Liver | Varies with dose | High accumulation | [6] |
| Adipose Tissue | Varies with dose | Significant accumulation after chronic administration | [6] |
| Heart | Varies with dose | Moderate distribution | [6] |
| Kidney | Varies with dose | Less pronounced accumulation | [6] |
Experimental Protocol
This protocol provides a general framework for the analysis of desethylamiodarone in tissue samples. Optimization may be required for specific tissue types and instrument configurations.
1. Materials and Reagents
-
Desethylamiodarone analytical standard
-
Internal Standard (IS) (e.g., Amiodarone-d4, Desethylamiodarone-d4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Homogenizer (e.g., bead beater, ultrasonic)
2. Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue sample.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue until a uniform consistency is achieved. Keep samples on ice to prevent degradation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for further processing.
-
-
Protein Precipitation & Internal Standard Spiking:
-
To 100 µL of the tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile containing the internal standard at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3. LC-MS/MS Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions |
Table 4: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Desethylamiodarone: m/z 618.1 -> 86.1, 546.9; Internal Standard (example): m/z 622.1 -> 546.4 |
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway affected by desethylamiodarone.
Discussion
The presented LC-MS/MS method provides a robust and reliable approach for the quantification of desethylamiodarone in various tissue samples. The combination of protein precipitation and solid-phase extraction ensures effective removal of matrix interferences, leading to accurate and precise results. The high sensitivity of the method allows for the determination of low concentrations of DEA, which is particularly important for studies involving low dosage or early time points.
The accumulation of desethylamiodarone in tissues is a critical factor in its long-term efficacy and toxicity. The provided data on tissue concentrations can aid in the design and interpretation of preclinical and clinical studies. Furthermore, understanding the impact of DEA on cellular signaling pathways, such as apoptosis and cell survival, is crucial for elucidating its mechanisms of action and potential adverse effects.[6] The inhibition of phospholipases by desethylamiodarone is a key event leading to phospholipidosis, a known side effect of amiodarone therapy.[2][3]
Conclusion
This application note details a comprehensive LC-MS/MS protocol for the analysis of desethylamiodarone in tissue samples. The method is suitable for a wide range of research applications in pharmacology, toxicology, and drug development. The summarized quantitative data and signaling pathway information provide valuable context for researchers investigating the disposition and effects of this important metabolite.
References
- 1. Cellular accumulation of amiodarone and desethylamiodarone in cultured human cells. Consequences of drug accumulation on cellular lipid metabolism and plasma membrane properties of chronically exposed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiodarone- and desethylamiodarone-induced pulmonary phospholipidosis, inhibition of phospholipases in vivo, and alteration of [14C]amiodarone uptake by perfused lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone toxicity. II. Desethylamiodarone-induced phospholipidosis and ultrastructural changes during repeated administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desethylamiodarone-A metabolite of amiodarone-Induces apoptosis on T24 human bladder cancer cells via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing the Cytotoxicity of Desethylamiodarone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylamiodarone (DEA) is the major and pharmacologically active metabolite of Amiodarone, a potent antiarrhythmic drug used for treating conditions like atrial fibrillation and tachycardia.[1][2] Following prolonged treatment, DEA accumulates in various tissues where it can exert significant cytotoxic effects, often more potent than the parent compound, Amiodarone.[1][3][4] This heightened toxicity makes the assessment of DEA-induced cytotoxicity a critical step in toxicological studies and in understanding the side effects associated with Amiodarone therapy, such as pulmonary and thyroid toxicity.[1][4] These application notes provide detailed protocols for quantifying the cytotoxic effects of Desethylamiodarone hydrochloride using common cell viability assays and summarize its known mechanisms of action.
Mechanism of Desethylamiodarone Cytotoxicity
DEA induces cell death through multiple pathways, primarily involving the induction of apoptosis and necrosis. Studies have shown that DEA's cytotoxic effects are linked to mitochondrial dysfunction.[3][5] Key events in DEA-induced apoptosis include the collapse of the mitochondrial membrane potential, an increase in the Bax/Bcl-2 ratio which favors permeabilization of the mitochondrial outer membrane, and the subsequent activation of the caspase cascade.[5][6] Furthermore, DEA has been shown to inhibit major cytoprotective kinases such as ERK and Akt, which further promotes cell death.[5] In some cell types, DEA activates both necrotic and apoptotic cell death pathways.[7][8]
Caption: DEA-induced apoptotic signaling pathway.
Data on Desethylamiodarone Cytotoxicity
The cytotoxic potential of DEA has been quantified in various cell lines. The concentration required to cause 50% cell death (LC50 or EC50) varies depending on the cell type and exposure time.
| Cell Line | Assay | Parameter | Value (µM) | Value (µg/mL) | Reference |
| HPL1A (Human Lung Epithelial) | LDH Release | LC50 | 5.07 | - | [4] |
| SGHTL-34 (Human Thyrocyte) | DNA/Protein Content | EC50 | - | 6.8 ± 1.1 | [1] |
| MDA-MB-231 (Breast Cancer) | SRB Assay | IC50 (24h) | ~10 | - | [3] |
| MDA-MB-231 (Breast Cancer) | SRB Assay | IC50 (48h) | ~5 | - | [3] |
| A549 (Human Lung Epithelial) | Apoptosis/Necrosis | Effective Conc. | - | 5 | [9] |
| Primary Rat AEC | Apoptosis/Necrosis | Effective Conc. | - | 0.1 - 2.5 | [9] |
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of a compound like this compound involves several key stages, from initial cell culture preparation to final data analysis. This standardized process ensures reproducibility and accurate quantification of the compound's effect on cell viability.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Cell Viability Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13]
Materials
-
This compound (DEA)
-
Cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and protected from light)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)[13]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate spectrophotometer (ELISA reader)
Protocol
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in a complete medium to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Desethylamiodarone HCl in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of DEA. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[11]
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing the formazan crystals to form.[12]
-
After incubation with MTT, add 100-150 µL of the solubilization solution to each well.[12][13]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % viability against the log of the DEA concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed or dead cells.[17] The assay involves a coupled enzymatic reaction where LDH reduces a tetrazolium salt to a colored formazan product, which can be measured colorimetrically.[16][17]
Materials
-
This compound (DEA)
-
Cell line of interest
-
Complete cell culture medium (low serum, e.g., 1-2% FBS, is recommended to reduce background)[16]
-
LDH Assay Kit (containing LDH reaction buffer, substrate mix, and stop solution) or individual reagents
-
Lysis Solution (e.g., 2% Triton X-100) for maximum LDH release control[18]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate spectrophotometer (ELISA reader)
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight as described in the MTT protocol (Step 1).
-
Treat cells with serial dilutions of DEA as described previously (Step 2).
-
Set up the following controls in triplicate:[15][16]
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with Lysis Solution 45 minutes before the end of the incubation period.
-
Medium Background Control: Wells with medium but no cells.
-
-
-
LDH Assay:
-
Following the treatment incubation period, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells (optional, but recommended).[16]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[17][18] Be careful not to disturb the cell monolayer.
-
Prepare the LDH reaction reagent according to the manufacturer's instructions. This typically involves mixing a buffer and a substrate/dye solution.[17]
-
Add 50-100 µL of the prepared LDH reaction reagent to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[18]
-
-
Data Acquisition and Analysis:
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Gently shake the plate to mix and remove any air bubbles.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of ~680 nm can be used for background correction.[18]
-
First, subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100
-
-
Plot the % cytotoxicity against the log of the DEA concentration to determine the LC50 value (the concentration that causes 50% cell lysis).
-
References
- 1. Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]
- 3. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desethylamiodarone-A metabolite of amiodarone-Induces apoptosis on T24 human bladder cancer cells via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MECHANISMS OF AMIODARONE AND DESETHYLAMIODARONE CYTOTOXICITY IN HUMAN LUNG CELLS | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Desethylamiodarone in Liver Tissue Homogenates by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiodarone is a potent antiarrhythmic agent extensively metabolized in the liver to its major active metabolite, N-desethylamiodarone (DEA).[1] Given that the liver is a primary site of both metabolism and potential toxicity, accurately quantifying the concentration of DEA in liver tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[2][3][4] High concentrations of amiodarone and DEA in the liver have been associated with hepatic toxicity.[2][5] This application note provides a detailed protocol for the sensitive and specific quantification of desethylamiodarone in liver tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method well-suited for complex biological matrices.[6][7]
Principle
This method involves the homogenization of liver tissue, followed by protein precipitation to remove larger macromolecules. The analyte, desethylamiodarone, is then extracted from the supernatant using a liquid-liquid extraction (LLE) procedure.[8][9] The extracted sample is subsequently dried, reconstituted, and analyzed by LC-MS/MS. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (IS), using a calibration curve generated from matrix-matched standards.
Materials and Reagents
-
Analytes and Standards:
-
Desethylamiodarone hydrochloride (analytical standard)
-
Desethylamiodarone-D4 (internal standard)
-
-
Solvents and Chemicals (HPLC or MS grade):
-
Consumables:
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Pipette tips
-
Autosampler vials with inserts
-
Syringe filters (0.22 µm)
-
-
Equipment:
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
-
Analytical balance
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporation system
-
LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS or Waters Micromass ZQ 4000)[9]
-
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Desethylamiodarone HCl and Desethylamiodarone-D4 (IS) in methanol to obtain 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Desethylamiodarone stock solution in 50:50 methanol:water to create working standard solutions for spiking.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank liver homogenate. A typical calibration range is 5-5000 ng/g of tissue.[9] Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
Liver Tissue Homogenization
-
Accurately weigh approximately 100 mg of frozen liver tissue.
-
Add ice-cold phosphate-buffered saline (PBS) or homogenization buffer (e.g., 4 parts buffer to 1 part tissue, v/w).
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process.
-
Store the homogenate at -80°C if not used immediately.
Sample Extraction (Protein Precipitation and LLE)
-
Protein Precipitation: To 100 µL of liver homogenate (or standard/QC), add 20 µL of the IS working solution (100 ng/mL). Add 200 µL of ice-cold acetonitrile to precipitate proteins.[6][10]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Carefully transfer the supernatant to a clean tube.
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and may require optimization.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40-45°C.[9]
-
-
Tandem Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Desethylamiodarone: Precursor ion (Q1) m/z 618.0 -> Product ion (Q3) m/z 86.1
-
Desethylamiodarone-D4 (IS): Precursor ion (Q1) m/z 622.0 -> Product ion (Q3) m/z 90.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Data Presentation
Method performance parameters should be validated to ensure reliability. The following table summarizes typical quantitative data for the analysis of desethylamiodarone in biological matrices.
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/g[9] |
| Correlation Coefficient (r²) | > 0.995[9] |
| Lower Limit of Quantification (LLOQ) | 2.5 - 7.5 µg/L (in plasma)[7][9] |
| Inter-assay Precision (CV) | < 15%[9][11] |
| Inter-assay Accuracy (% Error) | < 15%[9] |
| Mean Extraction Recovery | > 90%[7] |
Visualizations
References
- 1. Amiodarone - Wikipedia [en.wikipedia.org]
- 2. Amiodarone and its desethyl metabolite: tissue distribution and morphologic changes during long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Distribution of amiodarone and its metabolite, desethylamiodarone, in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive method for the measurement of amiodarone and desethylamiodarone in serum and tissue and its application to disposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of amiodarone and desethylamiodarone in horse plasma and urine by high-performance liquid chromatography combined with UV detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous measurement of amiodarone and desethylamiodarone in human plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of plasma concentration of amiodarone and desethylamiodarone with high pressure liquid chromatography. Preliminary experience] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical measurement of serum amiodarone and desethylamiodarone by using solid-phase extraction followed by HPLC with a high-carbon reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desethylamiodarone Hydrochloride Administration in a Canine Atrial Fibrillation Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of desethylamiodarone hydrochloride (DEA), the primary active metabolite of amiodarone, in canine models of atrial fibrillation (AF). The following protocols and data are compiled from preclinical studies and are intended to guide researchers in designing and executing similar experimental investigations.
Introduction
Atrial fibrillation is the most common sustained cardiac arrhythmia, and its management remains a significant clinical challenge.[1] Amiodarone is a potent antiarrhythmic agent used in the treatment of AF, but its use is limited by a complex pharmacokinetic profile and potential for serious organ toxicity.[2] Desethylamiodarone (DEA) is the major metabolite of amiodarone and has been shown to possess significant antiarrhythmic properties, potentially with a more favorable safety profile.[2][3] Canine models of AF are well-established and provide a valuable platform for evaluating the electrophysiological effects and antiarrhythmic efficacy of novel therapeutic agents like DEA.[3][4][5]
Data Presentation
The following tables summarize the quantitative data on the electrophysiological and pharmacokinetic effects of desethylamiodarone in canine models.
Table 1: Electrophysiological Effects of Desethylamiodarone (DEA) in Canine Atrial and Ventricular Myocytes
| Parameter | Effect of DEA Administration | Reference |
| Atrial Action Potential Duration (APD) | Prolonged | [3] |
| Ventricular Action Potential Duration (APD) | Prolonged | [3] |
| Atrial Refractory Period | Increased | [6] |
| Ventricular Refractory Period | Increased | [6] |
| QRS Duration | Increased | [6] |
| Wenckebach Cycle Length | Less prolongation compared to Amiodarone | [6] |
Table 2: Effects of Desethylamiodarone (DEA) on Cardiac Ion Currents
| Ion Current | Effect of DEA Administration | Reference |
| Rapid delayed rectifier potassium current (IKr) | Decreased amplitude | [3] |
| Slow delayed rectifier potassium current (IKs) | Decreased amplitude | [3] |
| Inward rectifier potassium current (IK1) | Decreased amplitude | [3] |
| Transient outward potassium current (Ito) | Decreased amplitude | [3] |
| Acetylcholine-activated potassium current (IKACh) | Decreased amplitude | [3] |
| L-type calcium current (ICaL) | Significantly depressed | [3] |
| Late sodium current (INa) | Significantly depressed | [3] |
Table 3: Pharmacokinetic Parameters of Desethylamiodarone (DEA) vs. Amiodarone (AMIO) in Dogs
| Parameter | Desethylamiodarone (DEA) | Amiodarone (AMIO) | Reference |
| Bioavailability | Better | Lower | [3] |
| Volume of Distribution | Higher | Lower | [3] |
| Myocardial Concentration (for equivalent IV dose) | Significantly higher | Lower | [7] |
| Tissue Accumulation | Extensive, particularly in the lung | Extensive, particularly in adipose tissue | [8] |
Experimental Protocols
Canine Models of Atrial Fibrillation
Several methods can be employed to induce atrial fibrillation in canine models for the evaluation of desethylamiodarone.
This model involves rapid atrial pacing to induce and sustain AF.
-
Anesthesia: Anesthetize the dog with an appropriate agent (e.g., morphine-chloralose) to maintain autonomic control.[4]
-
Pacing Catheter Placement: Introduce a pacing catheter into the right atrium via a femoral or jugular vein under fluoroscopic guidance.
-
Pacing Protocol: Initiate rapid atrial pacing at a frequency of 40-50 Hz.[4][5] A stimulator can be programmed with an on-off duty cycle (e.g., 5 seconds on, 30-120 seconds off) until AF is consistently observed.[5]
-
Confirmation of AF: Confirm sustained AF via continuous electrocardiogram (ECG) monitoring.
This pharmacological model utilizes a cholinergic agonist to promote AF.
-
Anesthesia: As described above.
-
Drug Administration: Administer carbachol intravenously to induce AF.
-
Monitoring: Continuously monitor ECG for the onset and duration of AF.
This model is more relevant for studying arrhythmias in the context of myocardial infarction.
-
Surgical Preparation: Perform a thoracotomy to expose the heart.
-
Coronary Ligation: Ligate the left anterior descending coronary artery to induce myocardial infarction and subsequent ventricular arrhythmias.[9][10] While this model is primarily for ventricular arrhythmias, it can be adapted to study atrial arrhythmias in the context of ischemia.
This compound Administration
DEA can be administered via acute intravenous injection or chronic oral dosing.
-
Dosage: Single intravenous doses of 10 mg/kg or 25 mg/kg have been used.[6][7]
-
Administration: Infuse the drug intravenously over a 20-minute period.[10]
-
Electrophysiological Studies: Begin electrophysiological measurements 30 minutes after the start of the drug infusion.[7]
-
Dosage: Daily oral doses of 25 mg/kg/day for 4 weeks or 50 mg/kg/day for 4 weeks have been reported.[3]
-
Administration: Administer the drug orally once daily.
-
Toxicological Investigations: For longer-term studies (e.g., 91 days), a dose of 25 mg/kg/day has been used.[3]
Electrophysiological Studies
-
Action Potential Recordings: Use conventional microelectrode techniques to record action potentials from isolated atrial and right ventricular tissue.[3]
-
Ionic Current Measurements: Utilize the whole-cell patch-clamp technique in isolated left ventricular myocytes to measure specific ionic currents.[3]
-
In Vivo Electrophysiology: In anesthetized dogs, perform programmed electrical stimulation to measure atrial and ventricular refractory periods, and atrioventricular nodal conduction.[6]
Pharmacokinetic Analysis
-
Sample Collection: Collect plasma, white blood cells, red blood cells, and tissue samples (liver, skeletal muscle, myocardium, lung, etc.) at various time points after drug administration.[8][11]
-
Drug Concentration Measurement: Determine the concentrations of desethylamiodarone and amiodarone using high-performance liquid chromatography (HPLC).[8]
Visualizations
Signaling Pathway of Desethylamiodarone
The following diagram illustrates the multi-channel blocking effects of desethylamiodarone on cardiac ion channels, which underlies its antiarrhythmic properties.
References
- 1. Mechanisms and Drug Development in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and cellular antiarrhythmic and cardiac electrophysiological effects of desethylamiodarone in dog cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the development and assessment of atrial fibrillation and heart failure dog models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative electrophysiologic effects of intravenous amiodarone and desethylamiodarone in dogs: evidence for clinically relevant activity of the metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Disposition of amiodarone and its proximate metabolite, desethylamiodarone, in the dog for oral administration of single-dose and short-term drug regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. A comparison of plasma, white blood cell, red blood cell, and tissue distribution of amiodarone and desethylamiodarone in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Desethylamiodarone Hydrochloride Uptake in Cultured Hepatocytes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylamiodarone is the major and more cytotoxic metabolite of the antiarrhythmic drug amiodarone. Understanding its uptake kinetics and accumulation in hepatocytes is crucial for elucidating the mechanisms of amiodarone-induced hepatotoxicity. This application note provides a detailed protocol for measuring the uptake of Desethylamiodarone hydrochloride in cultured hepatocytes, enabling researchers to quantify its intracellular concentration and investigate the transport mechanisms involved. The protocol is designed for use with hepatocyte cell lines such as HepG2 or primary cultured hepatocytes and employs Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive and specific quantification.
Data Presentation
The following table summarizes quantitative data on the intracellular concentration of Desethylamiodarone (NDEA) in HepG2 cells following a 24-hour incubation with its parent drug, amiodarone (AMIO). This data, adapted from a single-cell analysis study, demonstrates the feasibility of quantifying intracellular NDEA.[1]
| Amiodarone Incubation Concentration (µM) | Geometric Mean Intracellular Amiodarone Concentration (mM) | Geometric Mean Intracellular Desethylamiodarone Concentration (mM) |
| 0.1 | 0.026 | 0.0055 |
| 1.0 | Not Reported | Not Reported |
| 10.0 | 0.52 | 0.048 |
Experimental Protocols
This section outlines the detailed methodology for conducting a this compound uptake assay in cultured hepatocytes.
Protocol 1: Culturing and Plating of Hepatocytes (HepG2 Cell Line)
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using a suitable dissociation reagent like Trypsin-EDTA.
-
Cell Seeding: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium. Seed the cells into appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows for optimal growth and uptake analysis. Allow the cells to adhere and grow for at least 24 hours before initiating the uptake experiment.
Protocol 2: Preparation of this compound Working Solution
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.[2] For example, a 10 mg/mL stock solution can be prepared.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for the uptake assay. It is recommended to perform a serial dilution to test a range of concentrations. Ensure the final DMSO or ethanol concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Protocol 3: this compound Uptake Assay
-
Pre-incubation: Aspirate the culture medium from the plated hepatocytes and wash the cells once with pre-warmed PBS.
-
Initiation of Uptake: Add the this compound working solutions (prepared in Protocol 2) to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the time course of uptake.
-
Termination of Uptake: To stop the uptake process, rapidly aspirate the drug-containing medium and wash the cells three times with ice-cold PBS. This step is critical to remove any unbound extracellular drug.
-
Cell Lysis and Extraction:
-
Lyse the cells by adding a suitable lysis buffer (e.g., methanol or a buffer compatible with LC-MS analysis).
-
Scrape the cells and collect the lysate.
-
To extract Desethylamiodarone, a liquid-liquid extraction with a solvent like hexane can be performed.[3]
-
Alternatively, protein precipitation with a solvent like methanol can be used.
-
Vortex the samples and centrifuge to pellet the cell debris.
-
Collect the supernatant containing the extracted Desethylamiodarone for LC-MS analysis.
-
Protocol 4: Quantification by LC-MS
-
LC-MS System: Utilize a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., a triple quadrupole mass spectrometer) for quantification.
-
Chromatographic Separation: Employ a C18 column for the separation of Desethylamiodarone. The mobile phase can consist of a gradient of methanol and an aqueous solution with a modifier like formic acid.[3]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor and product ion transitions for Desethylamiodarone for accurate quantification using Multiple Reaction Monitoring (MRM).
-
Quantification: Generate a standard curve using known concentrations of this compound to determine the concentration of the analyte in the cell lysates. Normalize the results to the protein concentration of each sample to account for variations in cell number.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the conceptual signaling pathway of drug uptake and the experimental workflow for measuring this compound uptake in cultured hepatocytes.
References
Troubleshooting & Optimization
Technical Support Center: Desethylamiodarone Hydrochloride LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the LC-MS/MS analysis of Desethylamiodarone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified in a chromatogram?
A1: Peak tailing is a common chromatographic issue where the peak is not symmetrical, and the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[1] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[2][3]
Q2: Why is this compound prone to peak tailing?
A2: this compound is a basic compound with a pKa of approximately 9.49. Basic compounds, especially those with amine functional groups, are prone to interacting with acidic residual silanol groups on the surface of silica-based stationary phases.[1][4] This secondary interaction mechanism, in addition to the primary reversed-phase retention, leads to peak tailing.[1]
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical parameter. For basic compounds like Desethylamiodarone, a low mobile phase pH (typically between 2 and 4) is often recommended.[5] At low pH, the residual silanol groups on the silica stationary phase are protonated (Si-OH) and less likely to interact with the positively charged analyte.[3] This minimizes secondary interactions and results in a more symmetrical peak shape. Conversely, at a mid-range pH, silanols can be deprotonated (SiO-) and strongly interact with the protonated basic analyte, causing significant tailing.[1]
Q4: Can the column temperature influence peak tailing for this analyte?
A4: Yes, column temperature can affect peak shape. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to narrower peaks and improved symmetry.[6] For some basic compounds, elevated temperatures have been shown to improve column efficiency and reduce tailing.[7] However, it is important to ensure the mobile phase is pre-heated to the column temperature to avoid temperature gradients that can distort peak shape.[8]
Q5: What type of analytical column is best suited to minimize peak tailing for this compound?
A5: Using a modern, high-purity, end-capped silica column is crucial. End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[1] Columns with stationary phases designed for high pH stability can also be used, allowing for the analysis of basic compounds in their neutral state at a high pH, which can also improve peak shape.[9][10]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing issues observed during the LC-MS/MS analysis of this compound.
Problem: Asymmetrical peak shape (tailing) for this compound.
// Nodes start [label="Peak Tailing Observed\n(Asymmetry Factor > 1.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_all_peaks [label="Are all peaks tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// All Peaks Tailing Path physical_issue [label="Potential Physical Issue", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; check_connections [label="Inspect for dead volume:\n- Loose fittings\n- Excessive tubing length", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column_inlet [label="Check for column inlet blockage\nor column void", fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_column [label="Replace column", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Some Peaks Tailing Path chemical_issue [label="Potential Chemical/Interaction Issue", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; mobile_phase [label="Evaluate Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; column_chem [label="Evaluate Column Chemistry", fillcolor="#FBBC05", fontcolor="#202124"]; sample_prep [label="Evaluate Sample & Injection", fillcolor="#FBBC05", fontcolor="#202124"];
// Mobile Phase Solutions adjust_ph [label="Adjust Mobile Phase pH\n(Lower to pH 2.5-3.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_modifier [label="Increase buffer concentration\n(e.g., 10-20 mM ammonium formate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Column Chemistry Solutions use_endcapped [label="Use a modern, end-capped\nC18 or C8 column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Increase column temperature\n(e.g., to 40-50 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sample & Injection Solutions check_overload [label="Reduce sample concentration\nor injection volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="Ensure sample solvent is weaker\nthan or matches mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End Node resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_all_peaks; check_all_peaks -> physical_issue [label="Yes"]; physical_issue -> check_connections -> check_column_inlet -> replace_column -> resolved;
check_all_peaks -> chemical_issue [label="No"]; chemical_issue -> mobile_phase; chemical_issue -> column_chem; chemical_issue -> sample_prep;
mobile_phase -> adjust_ph -> resolved; mobile_phase -> add_modifier -> resolved;
column_chem -> use_endcapped -> resolved; column_chem -> increase_temp -> resolved;
sample_prep -> check_overload -> resolved; sample_prep -> check_solvent -> resolved; } I am sorry, but I was unable to generate the DOT script for the requested diagram.
Caption: Troubleshooting workflow for peak tailing in LC-MS/MS.
Detailed Troubleshooting Steps in Q&A Format:
Q: My Desethylamiodarone peak is tailing. Where do I start?
A: First, determine if only the Desethylamiodarone peak is tailing or if all peaks in the chromatogram are affected.
-
If all peaks are tailing: This often points to a physical problem in the system, such as extra-column volume or a column issue. Check all fittings for tightness to ensure there are no leaks or dead volumes. Inspect the column for voids or a blocked inlet frit.[3]
-
If only the Desethylamiodarone peak (and other basic compounds) are tailing: This suggests a chemical interaction issue, which is common for basic analytes.[11]
Q: How can I address chemical interaction issues causing peak tailing for Desethylamiodarone?
A: Focus on the mobile phase, column chemistry, and sample conditions.
-
Mobile Phase Optimization:
-
Lower the pH: Adjust the aqueous mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid. This will protonate the silanol groups and minimize their interaction with the positively charged Desethylamiodarone.[3]
-
Increase Buffer Strength: Using a buffer, such as 10-20 mM ammonium formate, can help to mask the residual silanol groups and improve peak shape.[4]
-
-
Column Selection and Temperature:
-
Use an End-Capped Column: Ensure you are using a modern, high-purity, end-capped C18 or similar reversed-phase column. These columns have fewer active silanol sites.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50°C) can improve mass transfer kinetics and reduce peak tailing.[7]
-
-
Sample and Injection:
-
Avoid Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and cause tailing. Try diluting your sample.[1]
-
Match Sample Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than your initial mobile phase composition to avoid peak distortion.
-
Caption: Effect of mobile phase pH on silanol interactions.
Data Presentation
Table 1: Illustrative Effect of Mobile Phase pH and Column Temperature on Peak Asymmetry of a Basic Compound like this compound.
| Mobile Phase pH | Column Temperature (°C) | Expected Peak Asymmetry (As) | Rationale |
| 7.0 | 30 | > 2.0 | At neutral pH, silanol groups are deprotonated and strongly interact with the basic analyte, causing significant tailing. |
| 3.0 | 30 | 1.2 - 1.5 | At low pH, silanol interactions are suppressed, leading to a significant improvement in peak shape. |
| 3.0 | 50 | < 1.2 | Increased temperature improves mass transfer kinetics, further reducing tailing and leading to a more symmetrical peak. |
Note: These are expected values to illustrate the principles. Actual results may vary based on the specific column, system, and other method parameters.
Experimental Protocols
The following are examples of LC-MS/MS methods that have been used for the analysis of Desethylamiodarone. These can serve as a starting point for method development and troubleshooting.
Method 1: LC-MS/MS for Desethylamiodarone in Rat Plasma
-
Sample Preparation: Liquid-liquid extraction with hexane.
-
LC System: Waters Micromass ZQ™ 4000 spectrometer with an autosampler and pump.
-
Column: C18, 3.5 µm, 2.1 x 50 mm.
-
Column Temperature: 45°C.
-
Mobile Phase:
-
A: 0.2% aqueous formic acid
-
B: Methanol
-
-
Gradient: Linear gradient elution.
-
Flow Rate: 0.2 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
Monitored m/z: A combination of 546.9 and 617.73 for Desethylamiodarone.
Method 2: LC-MS/MS for Desethylamiodarone in Human Plasma
-
Sample Preparation: Solid-phase extraction (SPE) using Oasis MCX cartridges.
-
LC System: HPLC system coupled with an ion trap mass spectrometer.
-
Column: Symmetry C18, 5 µm, 150 x 3.0 mm.
-
Mobile Phase: Acetonitrile and 0.1% formic acid (46:54, v/v).
-
Flow Rate: 0.5 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode with tandem MS (MS-MS).
-
LLOQ: 0.5 µg/L.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. agilent.com [agilent.com]
- 6. avantorsciences.com [avantorsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 10. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 11. Determination of amiodarone and desethylamiodarone in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desethylamiodarone Hydrochloride in Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Desethylamiodarone hydrochloride (DEA HCl) in rodent models.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for this compound in rats?
A common starting dose for pharmacokinetic studies in rats is 10 mg/kg for both intravenous (IV) and oral (PO) administration[1][2]. For toxicity studies, particularly investigating phospholipidosis, intraperitoneal (IP) doses of 40-60 mg/kg/day have been used for up to 21-23 days[3]. Chronic studies have also employed daily IP injections of 25 mg/kg for 14 days to study myocardial effects[4].
2. How does the bioavailability of Desethylamiodarone compare to Amiodarone in rats?
Desethylamiodarone has a lower oral bioavailability (17%) compared to its parent compound, amiodarone (46%)[1][2].
3. What are the known toxic effects of Desethylamiodarone in rodents?
The primary toxicity associated with Desethylamiodarone is phospholipidosis, characterized by the accumulation of phospholipids within lysosomes, leading to the formation of myelinoid inclusion bodies[3][5]. This has been observed in the liver, lungs, and alveolar macrophages of rats[3]. In vitro studies have shown that DEA is more toxic to cultured rat hepatocytes than amiodarone[5].
4. How should this compound be prepared for in vivo administration?
This compound has limited aqueous solubility. A common vehicle for administration involves a multi-component solvent system. One recommended protocol is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[6]. Another option for oral administration is a suspension in 10% DMSO and 90% Corn Oil[6]. It is crucial to ensure the solution is clear before administration; gentle heating and/or sonication can aid dissolution[6].
5. What is the stability of this compound in dosing solutions?
Troubleshooting Guides
Issue: Precipitation of this compound in the dosing solution.
-
Possible Cause: Inadequate solubilization due to the compound's poor aqueous solubility.
-
Solution:
-
Ensure the correct vehicle composition is used (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6].
-
Gently warm the solution or use a sonicator to aid dissolution[6].
-
Prepare the solution fresh before each use.
-
If precipitation occurs upon cooling, try to maintain the solution at a slightly elevated temperature until administration.
-
Issue: Signs of distress or adverse effects in animals post-administration.
-
Possible Cause: Dose-dependent toxicity of Desethylamiodarone.
-
Solution:
-
Monitor for Clinical Signs: Observe animals for signs of toxicity such as weight loss, reduced food consumption, lethargy, and respiratory distress[8].
-
Dose Adjustment: If adverse effects are observed, consider reducing the dose for subsequent experiments.
-
Route of Administration: Intraperitoneal administration of high doses can cause local irritation. Ensure proper injection technique.
-
Necropsy and Histopathology: In case of mortality or severe morbidity, perform a necropsy and histopathological examination of key organs like the liver and lungs to assess for phospholipidosis[3].
-
Issue: High variability in plasma concentrations of Desethylamiodarone.
-
Possible Cause: Inconsistent administration technique, particularly with oral gavage.
-
Solution:
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration route. For oral gavage, verify the correct placement of the gavage needle to ensure the full dose reaches the stomach[9][10][11].
-
Fasting: For oral administration studies, consider fasting the animals overnight to reduce variability in gastric emptying and absorption.
-
Vehicle Effects: The vehicle used can influence absorption. Ensure the same vehicle is used consistently across all experimental groups.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Desethylamiodarone in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Reference(s) |
| Clearance (CL) | Higher than Amiodarone | - | [1][2] |
| Volume of Distribution (Vd) | No significant difference from Amiodarone | - | [1][2] |
| Terminal Half-life (t1/2) | No significant difference from Amiodarone | - | [1][2] |
| Bioavailability (F%) | - | 17% | [1][2] |
| Maximum Concentration (Cmax) | - | Lower than Amiodarone | [1][2] |
| Area Under the Curve (AUC) | - | Lower than Amiodarone | [1][2] |
Table 2: In Vivo Toxicity Studies of Desethylamiodarone in Rats
| Dose | Route of Administration | Duration | Key Findings | Reference(s) |
| 25 mg/kg/day | Intraperitoneal | 14 days | Induction of myelinoid inclusion bodies in the myocardium. | [4] |
| 40 mg/kg/day | Intraperitoneal | 21-23 days | Accumulation in lung, liver, kidney, spleen, heart; induction of phospholipidosis in liver, lung, and alveolar macrophages. | [3] |
| 60 mg/kg/day | Intraperitoneal | 21-23 days | Dose-dependent increase in tissue accumulation and phospholipidosis compared to 40 mg/kg/day. | [3] |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration in Rats
Materials:
-
This compound
-
Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes and needles (25-27G)
-
Rat restrainer
-
Heat lamp (optional)
Procedure:
-
Weigh the rat to determine the correct injection volume.
-
Prepare the dosing solution as described in the FAQs. Ensure the solution is clear and at room temperature.
-
Place the rat in a suitable restrainer.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into the lateral tail vein at a shallow angle.
-
Slowly inject the calculated volume.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
Protocol 2: Oral Gavage (PO) Administration in Mice
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% Corn Oil)
-
Sterile syringes
-
Flexible or curved gavage needle (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the accurate dosing volume (typically not exceeding 10 ml/kg)[10].
-
Prepare the dosing solution.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth[11].
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth into the esophagus. The mouse should swallow as the tube is passed. Do not force the needle.
-
Once the predetermined depth is reached, administer the solution slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress[9][10].
Protocol 3: Intraperitoneal (IP) Administration in Rats
Materials:
-
This compound
-
Vehicle
-
Sterile syringes and needles (23-25G)
-
Animal scale
Procedure:
-
Weigh the rat to determine the appropriate injection volume.
-
Prepare the dosing solution.
-
Gently restrain the rat, tilting it to a head-down position to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 30-40 degree angle.
-
Aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate incorrect placement.
-
Inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of discomfort or adverse reactions.
Mandatory Visualization
Caption: Desethylamiodarone's primary mechanisms of action.
Caption: General experimental workflow for rodent studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of desethylamiodarone in the rat after its administration as the preformed metabolite, and after administration of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone toxicity. II. Desethylamiodarone-induced phospholipidosis and ultrastructural changes during repeated administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcellular changes of rat myocardium after treatment with amiodarone or desethylamiodarone, studied with electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amiodarone- and desethylamiodarone-induced myelinoid inclusion bodies and toxicity in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical stability of amiodarone hydrochloride in intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse reactions of Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.fsu.edu [research.fsu.edu]
Desethylamiodarone hydrochloride stability in different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of desethylamiodarone hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A1: For solid-state storage, this compound should be kept at -20°C, sealed, and protected from moisture.[1] One supplier suggests that the solid form is stable for at least four years under these conditions.[2]
For stock solutions, the following storage conditions are recommended to ensure stability:
It is crucial to store solutions in sealed containers to prevent solvent evaporation and protect from moisture.[1]
Q2: My analytical results for this compound are inconsistent. Could this be a stability issue?
A2: Inconsistent analytical results can indeed be indicative of compound instability. Desethylamiodarone, being the primary metabolite of amiodarone, shares structural similarities and potential instabilities. Studies on amiodarone have shown it to be susceptible to degradation under various conditions, including exposure to light, high temperatures, and non-neutral pH.[3] If you are observing variability, consider the following:
-
Sample Handling: Was the sample exposed to light for extended periods? Both amiodarone and desethylamiodarone in serum have been noted to be light-sensitive.[4]
-
Storage of Samples: Were your samples (e.g., in serum or plasma) stored appropriately before analysis? For short-term storage (up to 3 days), refrigeration at 4-8°C is recommended, while for longer durations, freezing at -20°C or -80°C is advised.[4]
-
pH of Solutions: The pH of your experimental solutions can significantly impact stability. Amiodarone has shown degradation in both acidic and alkaline conditions.[3][5]
Q3: I am conducting experiments in a buffered solution. What effect does pH have on the stability of this compound?
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: Detailed degradation pathways for this compound are not extensively documented. However, forced degradation studies on amiodarone have identified several degradation products. For instance, under acidic hydrolysis, amiodarone impurity B is formed.[3] Alkaline hydrolysis and oxidative stress lead to the formation of other impurities, including impurity D.[3][6] Further metabolism of desethylamiodarone in vivo can lead to hydroxylated and other modified products.[7] When developing a stability-indicating analytical method, it is essential to ensure that your method can separate the intact desethylamiodarone from these and other potential degradation products.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Aqueous Solutions
-
Possible Cause: Hydrolysis due to unfavorable pH.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is acidic or alkaline, consider if this is necessary for your experiment.
-
If possible, adjust the pH to a more neutral range (e.g., pH 5.5-7.0) using a suitable buffer system. A study on amiodarone utilized a mobile phase with a pH of 5.5.[3][5]
-
If the experimental conditions require an extreme pH, prepare fresh solutions immediately before use and minimize the time the compound is in solution.
-
Run a time-course experiment at your working pH to quantify the rate of degradation.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms Over Time
-
Possible Cause: Degradation of this compound due to light exposure, elevated temperature, or oxidative stress.
-
Troubleshooting Steps:
-
Photodegradation: Protect your samples from light by using amber vials or covering them with aluminum foil. A study on amiodarone showed significant degradation under photolytic treatment.[5]
-
Thermal Degradation: Avoid exposing your samples to high temperatures. If your experimental protocol involves heating, conduct a preliminary study to assess the thermal stability of the compound under those specific conditions. Amiodarone has shown degradation at elevated temperatures.[3][6]
-
Oxidative Degradation: If your medium contains oxidizing agents, or if it is exposed to air for long periods, oxidative degradation may occur. Consider purging your solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. Forced degradation studies on amiodarone have shown significant degradation with hydrogen peroxide.[3]
-
Data Presentation
The following table summarizes the results of forced degradation studies on the parent compound, amiodarone hydrochloride. This data can serve as a guide to the potential stability liabilities of this compound.
| Stress Condition | Reagent and Conditions | Duration | Degradation of Amiodarone API | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 5.0 M HCl at 25°C | 120 hours | ~10% | Impurity B | [3] |
| Alkaline Hydrolysis | 1.0 M NaOH at 60°C | 15 hours | >20% | Impurity D, unknown impurities | [3] |
| Oxidation | 30% H₂O₂ at 25°C | 96 hours | >20% | Impurities B and D | [3][6] |
| Thermal (Dry Heat) | 105°C | 168 hours | ~10% | Impurities B, C, D, E, F, unknown impurity | [6] |
| Thermal (Humid Heat) | 40°C and 75% RH | 120 hours | >10% | Two unknown impurities | [6] |
| Photochemical | UV-A and visible light | 5 days | Degradation observed | Not specified | [3] |
Experimental Protocols
Stability-Indicating HPLC Method (Adapted from Amiodarone HCl Analysis)
This method has been shown to be effective for the analysis of amiodarone and its impurities and serves as an excellent starting point for developing a method for this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm).[3][5]
-
Mobile Phase:
-
Gradient Elution: A gradient elution program should be developed to ensure the separation of the parent peak from any degradation products.
-
Detection Wavelength: 240 nm.[5]
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
Forced Degradation Study Protocol
To assess the inherent stability of this compound, a forced degradation study can be performed. The following conditions, adapted from studies on amiodarone, can be used as a starting point.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M to 1 M NaOH. Incubate at room temperature or elevate the temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) in an oven.
-
Photostability: Expose the solid compound and a solution of the compound to UV-A and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.
For each condition, samples should be taken at various time points and analyzed by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Mandatory Visualization
Caption: A logical workflow for assessing the stability of a pharmaceutical compound.
References
Technical Support Center: Analysis of Desethylamiodarone Hydrochloride in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on sample preparation techniques for the analysis of Desethylamiodarone hydrochloride (DEA HCl) in serum. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in optimizing analytical methods.
I. Comparison of Sample Preparation Techniques
Choosing the appropriate sample preparation technique is critical for accurate and reliable quantification of Desethylamiodarone in serum. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The following table summarizes the key quantitative parameters for each technique based on published literature.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | Variable, can be lower due to co-precipitation | >85% | >90%[1] |
| Limit of Detection (LOD) | Method-dependent | ~0.15 mg/L | 0.16 mg/L[2] |
| Limit of Quantification (LOQ) | Method-dependent | ~0.25 mg/L | ~0.25 mg/L[1] |
| Analysis Time | Fast | Moderate | Slower, but amenable to automation |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Desethylamiodarone in serum for each sample preparation technique.
Protein Precipitation (PPT) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Co-precipitation of Desethylamiodarone: The analyte may be trapped within the precipitated protein pellet. - Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate mixing. - Analyte Instability: Degradation of Desethylamiodarone post-precipitation. | - Optimize the ratio of organic solvent to serum. A 3:1 or 4:1 ratio of acetonitrile to serum is a good starting point. - Ensure thorough vortexing after adding the precipitating solvent. - Increase centrifugation time and/or speed to ensure a compact pellet. - Process samples quickly after precipitation and consider cooling the samples on ice. |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | - Insufficient Protein Removal: High levels of endogenous components remain in the supernatant. - Phospholipid Contamination: Acetonitrile can be inefficient at removing phospholipids. | - Use a higher ratio of precipitating solvent. - Consider a post-precipitation clean-up step, such as a simple pass-through SPE. - Use a precipitating solvent other than acetonitrile, such as methanol or acetone, and evaluate the impact on matrix effects. |
| Clogged HPLC/UHPLC Column | - Particulate Matter in Supernatant: Fine protein particles not fully removed by centrifugation. | - Centrifuge at a higher g-force (e.g., >10,000 x g). - Filter the supernatant through a 0.22 µm syringe filter before injection. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Incorrect pH of Aqueous Phase: Desethylamiodarone is a basic compound. Extraction into an organic solvent is most efficient when the analyte is in its neutral, un-ionized form. - Inappropriate Extraction Solvent: The polarity of the solvent may not be optimal for partitioning the analyte. - Insufficient Mixing: Inadequate vortexing or shaking leads to poor extraction efficiency. - Emulsion Formation: A stable emulsion layer forms between the aqueous and organic phases, trapping the analyte. | - Adjust the pH of the serum sample to be at least 2 pH units above the pKa of Desethylamiodarone to ensure it is in its neutral form. - Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether, hexane/isoamyl alcohol mixtures) to find the one with the best recovery. - Increase vortexing time to ensure thorough mixing of the two phases. - To break emulsions: add a small amount of salt (e.g., NaCl), heat the sample gently, or centrifuge at a higher speed. |
| Poor Reproducibility | - Inconsistent pH Adjustment: Small variations in pH can significantly impact extraction efficiency. - Variable Evaporation of Organic Solvent: Inconsistent drying of the organic extract before reconstitution. | - Use a calibrated pH meter and ensure consistent pH adjustment for all samples. - Use a nitrogen evaporator with a consistent flow rate and temperature for drying the organic extract. Avoid drying to complete harshness. |
| Contamination/Interfering Peaks | - Impure Solvents: Contaminants in the extraction solvent. - Leaching from Plasticware: Plasticizers can leach from tubes and tips. | - Use high-purity, HPLC-grade solvents. - Use glass tubes and pipette tips where possible. If plastic must be used, ensure it is compatible with the organic solvents. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Improper Column Conditioning: The sorbent is not properly solvated, leading to poor retention of the analyte. - Analyte Breakthrough during Loading: The flow rate is too high, or the sample is loaded in a solvent that is too strong, preventing the analyte from binding to the sorbent. - Incomplete Elution: The elution solvent is too weak to desorb the analyte from the sorbent. | - Ensure the column is conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample loading buffer. - Decrease the flow rate during sample loading. Dilute the sample in a weaker solvent if necessary. - Use a stronger elution solvent. This may involve increasing the percentage of organic solvent or adding a modifier (e.g., a small amount of acid or base). |
| High Variability in Results | - Column Drying Out: The sorbent bed dries out between steps (for silica-based sorbents). - Inconsistent Flow Rates: Variable flow rates during loading, washing, and elution. | - Do not let silica-based SPE columns go dry between conditioning, loading, and washing steps. - Use a vacuum manifold with a pressure gauge or an automated SPE system to ensure consistent flow rates. |
| Interfering Peaks in Eluate | - Insufficient Washing: The wash step is not effectively removing interfering compounds. - Co-elution of Interferences: The elution solvent is strong enough to elute both the analyte and interfering compounds. | - Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute the analyte. - Use a more selective elution solvent. This might involve a step-gradient elution where interferences are eluted with a weaker solvent before the analyte is eluted with a stronger solvent. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended blood collection tube for Desethylamiodarone analysis?
It is recommended to use plain red-top tubes (no additive) or tubes with sodium heparin. Avoid using serum separator tubes (SSTs) with gel separators, as amiodarone and desethylamiodarone have been shown to bind to the separator gel, which can lead to falsely low concentration measurements.[3][4]
Q2: How should I store my serum samples and for how long?
For short-term storage (up to 3 days), refrigeration at 2-8°C is acceptable.[5] For long-term storage, samples should be frozen at -20°C or -80°C.[5] Desethylamiodarone concentrations in serum have been shown to decrease over time, even when frozen, so it is advisable to analyze samples as soon as possible. One study suggests that for amiodarone, a correction factor may be needed for samples stored for extended periods.[6]
Q3: I am observing a peak at the same retention time as Desethylamiodarone in my blank samples. What could be the cause?
This is likely due to carryover from a previously injected high-concentration sample. To mitigate this, you should:
-
Inject a blank solvent after every high-concentration sample.
-
Optimize the wash solution for your autosampler. A wash solution containing a high percentage of organic solvent, sometimes with a small amount of acid or base, is often effective.
-
If the problem persists, you may need to clean your injection port and column.
Q4: My recovery for the internal standard is also low and variable. What does this indicate?
If the internal standard recovery is also poor, it suggests a problem with the overall extraction procedure rather than a specific issue with the analyte. Review the troubleshooting guides for the specific extraction method you are using (PPT, LLE, or SPE) to identify the potential source of the problem. Common culprits include improper pH adjustment in LLE, incomplete elution in SPE, or issues with solvent evaporation and reconstitution.
Q5: Can I use plasma instead of serum for Desethylamiodarone analysis?
Yes, but be aware that concentrations of desethylamiodarone have been reported to be slightly lower in plasma compared to serum.[3] It is important to be consistent with the matrix used for all samples, including calibrators and quality controls.
IV. Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a general guideline and may require optimization.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of serum.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization.
-
To a glass tube, add 200 µL of serum.
-
Add the internal standard.
-
Add 50 µL of 1 M sodium carbonate buffer (or another suitable base to adjust the pH to >9).
-
Add 1 mL of ethyl acetate (or another suitable organic solvent).
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a general guideline for a reversed-phase SPE cartridge and may require optimization.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading:
-
Pre-treat 200 µL of serum by adding 200 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
-
V. Visualized Workflows
The following diagrams illustrate the general workflows for the three main sample preparation techniques.
Caption: Protein Precipitation (PPT) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
- 1. Simplified liquid-chromatographic assay of amiodarone and desethylamiodarone after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical measurement of serum amiodarone and desethylamiodarone by using solid-phase extraction followed by HPLC with a high-carbon reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of blood sample tubes on amiodarone and desethylamiodarone concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiodarone and desethylamiodarone bind to barrier gels in serum separator blood collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of amiodarone in serum samples under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Analysis of Desethylamiodarone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Desethylamiodarone hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A successful HPLC separation of this compound, often analyzed concurrently with its parent compound Amiodarone, typically involves a reversed-phase C18 column with a mobile phase consisting of an organic solvent (acetonitrile and/or methanol) and an acidic aqueous buffer. UV detection is commonly performed in the range of 240-254 nm.[1][2][3]
Q2: How can I improve the peak shape of this compound?
Poor peak shape, such as tailing, can be a common issue. Here are several strategies to improve it:
-
Mobile Phase pH: Desethylamiodarone is a basic compound. Adjusting the mobile phase pH to a lower value (e.g., pH 3-4) with an acidic modifier like formic acid or phosphoric acid can protonate the analyte and residual silanols on the column, reducing peak tailing.[1][4]
-
Buffer Concentration: Ensure an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH and minimize secondary interactions with the stationary phase.[1][5]
-
Organic Modifier: The choice and ratio of organic solvents (acetonitrile and methanol) can influence peak shape. Experiment with different ratios to optimize peak symmetry.
-
Column Temperature: Increasing the column temperature (e.g., to 30-50°C) can improve peak shape and reduce retention time by lowering mobile phase viscosity and enhancing mass transfer.[4][5][6]
-
Column Choice: If peak tailing persists, consider using a column with high-purity silica and end-capping to minimize silanol interactions.
Q3: What are the key parameters to consider when optimizing the mobile phase for this compound analysis?
Mobile phase optimization is critical for achieving good resolution and peak shape. Key parameters include:
-
pH of the Aqueous Phase: Directly impacts the ionization state of the analyte and, consequently, its retention and peak shape. A pH around 3-4 is often a good starting point.[1][4]
-
Type and Proportion of Organic Modifier: Acetonitrile generally provides lower backpressure and different selectivity compared to methanol. The ratio of the organic to the aqueous phase will determine the retention time.
-
Buffer System: Phosphate and acetate buffers are commonly used. The choice of buffer should be compatible with your detector (e.g., avoid non-volatile buffers with mass spectrometry).[1][5][6]
-
Additives: Small amounts of additives like formic acid can improve peak shape.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column. | Lower the mobile phase pH (e.g., with 0.1% formic acid). Increase the buffer concentration. Use a highly end-capped column.[1][6] |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column.[7] | |
| Poor Resolution | Inappropriate mobile phase composition. | Adjust the ratio of organic to aqueous phase. Try a different organic modifier (e.g., methanol instead of acetonitrile). Optimize the pH. |
| Low column efficiency. | Ensure the column is properly packed and not voided. Check for system leaks. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase before use.[2] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[4][5][6] | |
| Pump issues (inaccurate flow rate). | Check the pump for leaks and perform regular maintenance. | |
| High Backpressure | Blockage in the system (e.g., guard column, frits, or column). | Replace the guard column. Back-flush the column. Check for blockages in the tubing and fittings.[7] |
| Particulate matter from the sample. | Filter all samples before injection using a 0.45 µm or 0.22 µm filter. | |
| Mobile phase precipitation. | Ensure the buffer is fully dissolved and compatible with the organic solvent. | |
| No Peaks or Very Small Peaks | Detector issue. | Check the detector lamp and settings (wavelength). |
| Injection problem. | Ensure the autosampler is functioning correctly and the correct injection volume is set. | |
| Sample degradation. | Prepare fresh samples and standards. Check the stability of this compound in your diluent. |
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of Desethylamiodarone and Amiodarone.
Method 1: Isocratic HPLC-UV
-
Column: LiChroCART Purospher® Star C18 (55mm x 4mm, 3µm)[1]
-
Mobile Phase: 50mM phosphate buffer with 0.1% formic acid (pH 3.1) / methanol / acetonitrile (45:5:50, v/v/v)[1]
-
Flow Rate: 1.2 mL/min[1]
-
Detection: UV at 254 nm[1]
-
Column Temperature: Not specified, but ambient is implied.
Method 2: Isocratic HPLC-UV with Different Organic Modifiers
-
Column: Phenosphere Cyano (50 mm x 4.6-mm, 3-µm particle size)[2]
-
Mobile Phase: Acetonitrile / methanol / 0.05M ammonium acetate (40:56:3, v/v/v)[2]
-
Flow Rate: 0.9 mL/min[2]
-
Detection: UV at 242 nm[2]
-
Column Temperature: Not specified.
Method 3: Gradient HPLC
-
Column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm)[5]
-
Mobile Phase A: 50 mM acetate buffer pH 5.5[5]
-
Mobile Phase B: Methanol-acetonitrile (3:4, v/v)[5]
-
Gradient: A time-based gradient program should be developed to ensure optimal separation.
-
Flow Rate: Not specified.
-
Detection: Photodiode array detector[5]
-
Column Temperature: 50 °C[5]
Quantitative Data Summary
Table 1: Mobile Phase Compositions for this compound HPLC Analysis
| Reference | Aqueous Phase | Organic Phase | Ratio (Aqueous:Organic) | Mode |
| [1] | 50mM phosphate buffer with 0.1% formic acid (pH 3.1) | Methanol/Acetonitrile | 45:(5:50) | Isocratic |
| [2] | 0.05M ammonium acetate | Acetonitrile/Methanol | 3:(40:56) | Isocratic |
| [6] | Phosphate buffer (pH 3.5) | Acetonitrile | 48:52 | Isocratic |
| [4] | Phosphate buffer (pH 3, 7.5 mM) | Acetonitrile | Gradient | Gradient |
| [5] | 50 mM acetate buffer pH 5.5 | Methanol/Acetonitrile (3:4, v/v) | Gradient | Gradient |
Table 2: Chromatographic Parameters
| Reference | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature (°C) |
| [1] | LiChroCART Purospher® Star C18 (55mm x 4mm, 3µm) | 1.2 | 254 | Not Specified |
| [2] | Phenosphere Cyano (50 mm x 4.6-mm, 3-µm) | 0.9 | 242 | Not Specified |
| [6] | Not Specified | 0.7 | 256 | 40 |
| [4] | Tsunami C18 Pharm (250×4.6 mm, 5 μm) | 1.2 | 241 | 30 |
| [5] | Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) | Not Specified | PDA | 50 |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Key parameters for mobile phase optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. [Determination of plasma concentration of amiodarone and desethylamiodarone with high pressure liquid chromatography. Preliminary experience] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Bioanalysis of Desethylamiodarone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of desethylamiodarone hydrochloride.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of desethylamiodarone, focusing on mitigating matrix effects.
Q1: I am observing significant ion suppression in my desethylamiodarone analysis after protein precipitation. What are the likely causes and how can I resolve this?
A1: Ion suppression following protein precipitation (PPT) is a common issue, often caused by the co-elution of endogenous matrix components, particularly phospholipids, that were not removed during the simple cleanup.
-
Immediate Steps:
-
Optimize Chromatography: Modify your LC gradient to achieve better separation between desethylamiodarone and the early-eluting, polar interferences. A shallower gradient or a different stationary phase can improve resolution.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering components, thereby lessening ion suppression. However, ensure that the diluted concentration of desethylamiodarone remains above the lower limit of quantification (LLOQ).
-
-
Alternative Sample Preparation:
-
If ion suppression persists, consider more selective sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which are more effective at removing phospholipids.
-
Q2: My recovery of desethylamiodarone is low and inconsistent with Liquid-Liquid Extraction (LLE). What factors should I investigate?
A2: Low and variable recovery in LLE can be attributed to several factors related to the extraction conditions.
-
pH of the Aqueous Phase: Desethylamiodarone is a basic compound. Ensure the pH of your sample is adjusted to at least 2 pH units above its pKa to keep it in a neutral, more extractable form.
-
Choice of Organic Solvent: The polarity of the extraction solvent is critical. A solvent that is too non-polar may not efficiently extract desethylamiodarone. Consider trying different solvents or a mixture of solvents (e.g., hexane and ethyl acetate) to optimize recovery.
-
Extraction Technique: Ensure vigorous and consistent mixing (e.g., vortexing) to maximize the interaction between the aqueous and organic phases. Also, allow for complete phase separation before aspirating the organic layer.
-
Emulsion Formation: If an emulsion forms between the two layers, it can trap the analyte and lead to poor recovery. Centrifugation at a higher speed or for a longer duration can help break the emulsion.
Q3: I am developing a Solid-Phase Extraction (SPE) method and experiencing breakthrough of desethylamiodarone during the loading or washing steps. What could be the cause?
A3: Analyte breakthrough during SPE is typically due to an inappropriate choice of sorbent or incorrect methodology.
-
Sorbent Selection: For a basic compound like desethylamiodarone, a cation exchange SPE sorbent (e.g., Oasis MCX) is often effective. This allows for a stronger retention mechanism than reversed-phase alone.
-
Sample Pre-treatment: Ensure your sample is pre-treated according to the SPE protocol. This often involves dilution and pH adjustment to facilitate optimal binding to the sorbent.
-
Loading and Washing Conditions: The pH of the loading and washing solutions is crucial. For a cation exchange sorbent, the loading and initial washing steps should be at a low pH to ensure the analyte is charged and binds to the sorbent. The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte.
-
Flow Rate: A high flow rate during sample loading can prevent efficient binding. Ensure the flow rate is within the manufacturer's recommendation.
Q4: How do I quantitatively assess the matrix effect for my desethylamiodarone assay?
A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done during method validation.
-
Procedure:
-
Prepare a standard solution of desethylamiodarone in a neat (clean) solvent (Set A).
-
Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with desethylamiodarone at the same concentration as Set A (Set B).
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the matrix factor across the different sources should be less than 15%.
-
-
An isotopically labeled internal standard (IS) for desethylamiodarone is highly recommended to compensate for matrix effects, as it will be affected similarly to the analyte.
Data Presentation
The following tables summarize the expected performance of different sample preparation techniques for the bioanalysis of desethylamiodarone. The values are representative and may vary depending on the specific experimental conditions.
Table 1: Comparison of Sample Preparation Techniques for Desethylamiodarone Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect | High (Significant Ion Suppression) | Moderate to Low | Low |
| Recovery | High | Moderate to High | High and Consistent |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Low | Low to Moderate | High |
Table 2: Quantitative Data on Recovery and Matrix Effect for Desethylamiodarone
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Factor (MF) |
| Protein Precipitation (Acetonitrile) | Desethylamiodarone | > 90% | 0.4 - 0.7 (Suppression) |
| Liquid-Liquid Extraction (Hexane) | Desethylamiodarone | 75 - 90% | 0.8 - 1.1 |
| Solid-Phase Extraction (Oasis MCX) | Desethylamiodarone | > 89%[1] | 0.9 - 1.1 |
Experimental Protocols
Below are detailed methodologies for the key sample preparation techniques discussed.
Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Add the internal standard solution.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma/serum sample, add the internal standard.
-
Add 50 µL of 1M sodium hydroxide to adjust the pH.
-
Add 1 mL of hexane (or another suitable organic solvent).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) - Using Oasis MCX Cartridges
-
Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pre-treat the plasma/serum sample by diluting it 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the desethylamiodarone and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
Visualizations
Experimental Workflows
References
Validation & Comparative
Desethylamiodarone Hydrochloride vs. Amiodarone: A Comparative Toxicity Guide for Researchers
Amiodarone, a potent class III antiarrhythmic agent, is a cornerstone in managing life-threatening ventricular arrhythmias.[1] However, its clinical utility is often hampered by a wide spectrum of adverse effects, including pulmonary, hepatic, thyroid, and cardiac toxicities.[2][3] A significant portion of amiodarone's therapeutic and toxic effects is attributed to its primary and active metabolite, desethylamiodarone. This guide provides a detailed, evidence-based comparison of the toxicity profiles of desethylamiodarone hydrochloride and its parent drug, amiodarone, to aid researchers and drug development professionals in understanding their distinct and overlapping toxicological characteristics.
Executive Summary of Comparative Toxicity
Extensive in vitro and in vivo studies have demonstrated that desethylamiodarone is significantly more cytotoxic than amiodarone across various cell types, including hepatocytes, thyrocytes, and lung epithelial cells. This heightened toxicity is a critical factor in the overall adverse effect profile observed during long-term amiodarone therapy.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize key quantitative data from comparative toxicity studies.
Table 1: In Vitro Cytotoxicity Data
| Cell Type | Parameter | Amiodarone | Desethylamiodarone | Reference |
| Rat Hepatocytes | LDH Release (50 µg/ml, 2-4h) | Less Significant | Significantly Greater | [1] |
| Human Thyrocytes (SGHTL-34) | EC50 (µg/ml) | > 50 | 6.8 ± 1.1 | [4] |
| Human Lung Epithelial Cells (HPL1A) | LC50 (µM) | 12.4 | 5.07 | [5][6] |
Table 2: In Vivo Pulmonary Toxicity in Rats
| Rat Strain | Compound Levels in Lung | Pulmonary Inflammation | Reference |
| Wistar | Low Amiodarone and Desethylamiodarone | Minimal | [7] |
| Fischer | High Amiodarone and Desethylamiodarone (Metabolite > Parent) | Significant | [7] |
Key Experimental Protocols
A detailed understanding of the methodologies employed in these comparative studies is crucial for interpreting the results.
Protocol 1: In Vitro Hepatocyte Toxicity Assay[1][8]
-
Objective: To compare the cytotoxic effects of amiodarone and desethylamiodarone on isolated rat hepatocytes.
-
Cell Model: Hepatocytes isolated from Sprague-Dawley rats.
-
Treatment: Cells were cultured in Leibovitz L-15 medium and exposed to varying concentrations (1-50 µg/ml) of amiodarone or desethylamiodarone dissolved in dimethyl sulfoxide (DMSO) for up to 96 hours.
-
Toxicity Assessment:
-
Lactate Dehydrogenase (LDH) Release: Cell death was quantified by measuring the release of LDH into the culture medium.
-
Trypan Blue Exclusion Test: Cell viability was assessed by counting the number of cells that exclude the trypan blue dye.
-
Electron Microscopy: Ultrastructural changes, such as the formation of myelinoid inclusion bodies, mitochondrial swelling, and membrane disruption, were examined.
-
Protocol 2: In Vitro Thyrocyte Cytotoxicity Assay[4]
-
Objective: To evaluate the direct cytotoxic effects of amiodarone and desethylamiodarone on human thyroid cells.
-
Cell Model: A novel immortalized functional human thyrocyte line (SGHTL-34 cells).
-
Treatment: Cells were exposed to various concentrations of amiodarone or desethylamiodarone for up to 4 days.
-
Toxicity Assessment:
-
Cell Number: Changes in cell number were assessed by measuring DNA and protein content.
-
Light Microscopy: Morphological changes, such as vacuolation, were observed.
-
Drug Uptake and Metabolism: The cellular uptake of both compounds and the conversion of amiodarone to desethylamiodarone were quantified.
-
Protocol 3: In Vitro Lung Epithelial Cell Cytotoxicity Assay[5][9]
-
Objective: To compare the mechanisms of cell death induced by amiodarone and desethylamiodarone in human lung epithelial cells.
-
Cell Model: Non-transformed human peripheral lung epithelial 1A (HPL1A) cells.
-
Treatment: Cells were incubated with amiodarone or desethylamiodarone for 24 hours.
-
Toxicity Assessment:
-
Apoptosis: Assessed by Annexin V-fluorescein isothiocyanate (ann-V) staining and terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling (TUNEL).
-
Necrosis: Assessed by propidium iodide (PI) staining.
-
LDH Release: Used to measure overall cytotoxicity.
-
Comparative Toxicity by Organ System
Pulmonary Toxicity
Amiodarone-induced pulmonary toxicity (AIPT) is one of the most severe adverse effects. Studies suggest that desethylamiodarone plays a crucial role in AIPT. In Fischer rats, which are more susceptible to AIPT, higher levels of desethylamiodarone compared to amiodarone were found in the lungs, correlating with increased inflammation.[7] In vitro studies on human lung epithelial cells show that desethylamiodarone is more potent in inducing cell death and that the two compounds may have an additive cytotoxic effect.[5] While amiodarone primarily induces necrotic cell death, desethylamiodarone appears to activate both necrotic and apoptotic pathways.[8][9]
Hepatic Toxicity
Both amiodarone and desethylamiodarone are directly toxic to hepatocytes.[1][10] Desethylamiodarone consistently demonstrates greater and more rapid toxicity, as evidenced by a significantly higher release of LDH from cultured hepatocytes.[1] Both compounds induce the formation of myelinoid inclusion bodies, a hallmark of amiodarone-induced hepatotoxicity, with these ultrastructural changes appearing sooner in cells treated with desethylamiodarone.[1][10]
Thyroid Toxicity
Amiodarone therapy is associated with both hypothyroidism and hyperthyroidism.[3] Desethylamiodarone exerts a direct cytotoxic effect on human thyroid cells at concentrations relevant to those found in patients.[4] Studies have shown that desethylamiodarone is markedly more potent than amiodarone in reducing thyrocyte cell number.[4] The ratio of desethylamiodarone to amiodarone in the serum may be a predictive marker for amiodarone-induced thyroid dysfunction, with higher ratios associated with hyperthyroidism and lower ratios with hypothyroidism.[11] Both amiodarone and its metabolite can cause a destructive thyroiditis.[12]
Cardiac Toxicity
While amiodarone is an antiarrhythmic, it can also have pro-arrhythmic effects. Recent studies on cardiac voltage-gated sodium channels suggest that desethylamiodarone may be a more potent pro-arrhythmic agent than amiodarone.[13][14] Both compounds can alter the function of these channels, but desethylamiodarone appears to have a greater disruptive effect, particularly in the context of certain genetic mutations that predispose to long QT syndrome.[13][14]
Visualizing the Mechanisms of Toxicity
The following diagrams illustrate the key cellular events and pathways involved in the toxicity of amiodarone and desethylamiodarone.
Figure 1: Cellular Metabolism and Toxicity Pathways
Figure 2: Experimental Workflow for In Vitro Toxicity Assessment
Conclusion
The available evidence strongly indicates that this compound is a more potent toxicant than its parent compound, amiodarone. This increased toxicity is observed across multiple organ systems and is a key contributor to the adverse effects associated with amiodarone therapy. For researchers and drug development professionals, understanding the distinct toxicological profiles of both the parent drug and its active metabolite is essential for developing safer antiarrhythmic alternatives and for designing effective strategies to mitigate the toxicity of amiodarone. Future research should continue to elucidate the specific molecular signaling pathways that are differentially affected by amiodarone and desethylamiodarone to identify potential therapeutic targets for preventing or treating amiodarone-induced organ damage.
References
- 1. Amiodarone and desethylamiodarone toxicity in isolated hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiodarone and Desethylamiodarone / Rudas Lab [rudaslab.com]
- 3. Amiodarone - Wikipedia [en.wikipedia.org]
- 4. Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MECHANISMS OF AMIODARONE AND DESETHYLAMIODARONE CYTOTOXICITY IN HUMAN LUNG CELLS | Semantic Scholar [semanticscholar.org]
- 10. Amiodarone- and desethylamiodarone-induced myelinoid inclusion bodies and toxicity in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Association between N-desethylamiodarone/amiodarone ratio and amiodarone-induced thyroid dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMIODARONE AND THYROID DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]
- 14. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Desethylamiodarone Hydrochloride: A Critical Reference Standard for Amiodarone Analysis
For researchers, scientists, and drug development professionals engaged in the study of the antiarrhythmic drug amiodarone, the use of a well-characterized reference standard for its principal and pharmacologically active metabolite, Desethylamiodarone, is paramount for accurate bioanalytical testing and metabolic studies. This guide provides a comprehensive overview of the validation of Desethylamiodarone hydrochloride as a reference standard, comparing analytical methodologies and presenting key experimental data to support its use.
Desethylamiodarone is the major active metabolite of amiodarone and its plasma concentrations in patients undergoing chronic amiodarone therapy are often similar to or even exceed those of the parent drug.[1][2] Therefore, the simultaneous quantification of both amiodarone and desethylamiodarone is crucial for therapeutic drug monitoring and pharmacokinetic studies. This necessitates the availability of a high-purity, well-characterized this compound reference standard.
Comparison of Analytical Methods for Amiodarone and Desethylamiodarone Quantification
Several analytical methods have been developed and validated for the simultaneous determination of amiodarone and desethylamiodarone in biological matrices, primarily plasma and serum. The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The use of this compound as a reference standard is integral to the accuracy and reliability of these methods.
| Parameter | HPLC-UV | LC-MS/MS | Alternative Approaches |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. | Immunoassays (ELISA) have been described but are less common for routine monitoring. |
| Specificity | Good, but potential for interference from other compounds with similar retention times and UV spectra.[3][4][5][6] | Excellent, highly specific due to the detection of parent and fragment ions.[7][8] | Can be prone to cross-reactivity with other metabolites or structurally similar compounds. |
| Sensitivity | Generally in the low µg/mL to high ng/mL range.[4][5][6] | High, typically in the low ng/mL range.[7] | Varies depending on the antibody used. |
| Throughput | Moderate. | High, suitable for large sample batches. | Can be high, especially with automated platforms. |
| Reference Standard Requirement | Essential for both amiodarone and desethylamiodarone for accurate quantification. | Essential for both amiodarone and desethylamiodarone for accurate quantification. | Requires calibrators and controls, which would ideally be prepared from a certified reference standard. |
Experimental Protocols for Validation
The validation of this compound as a reference standard is intrinsically linked to the validation of the analytical methods in which it is used. Below are representative experimental protocols for HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the therapeutic monitoring of amiodarone and desethylamiodarone.
Sample Preparation (Liquid-Liquid Extraction): [3]
-
To 200 µL of plasma or serum, add an internal standard.
-
Add 0.2 mL of 1M sodium phosphate monobasic (pH 4.5).
-
Vortex mix the sample.
-
Add 0.5 mL of methyl-t-butyl-ether, vortex for 30 seconds, and centrifuge.
-
Transfer the organic phase to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Chromatographic Conditions: [3][4]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.[4]
Validation Parameters:
-
Linearity: The method should be linear over the therapeutic range of desethylamiodarone concentrations.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically <15%).
-
Selectivity: The method should be free from interference from endogenous plasma components and other co-administered drugs.
-
Recovery: The extraction efficiency of desethylamiodarone from the biological matrix should be consistent and reproducible.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV and is often considered the gold standard for bioanalytical studies.
Sample Preparation (Liquid-Liquid Extraction): [7]
-
To 100 µL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with hexane.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
LC-MS/MS Conditions: [7]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and 0.2% aqueous formic acid.
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, with monitoring of specific precursor and product ion transitions for desethylamiodarone and the internal standard.
Validation Parameters:
-
Linearity: A wide linear dynamic range is typically achievable.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluation of the stability of desethylamiodarone in the biological matrix under different storage conditions.
Visualizing the Role of Desethylamiodarone
To better understand the context in which this compound serves as a reference standard, the following diagrams illustrate the metabolic pathway of amiodarone and a typical analytical workflow.
References
- 1. Identification and measurement of desethylamiodarone in blood plasma specimens from amiodarone-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-nitrosylation potential of mono-N-desethylamiodarone at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [Determination of plasma concentration of amiodarone and desethylamiodarone with high pressure liquid chromatography. Preliminary experience] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical measurement of serum amiodarone and desethylamiodarone by using solid-phase extraction followed by HPLC with a high-carbon reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simplified liquid-chromatographic assay of amiodarone and desethylamiodarone after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Amiodarone Antibody Specificity: A Comparative Analysis of Cross-Reactivity with Desethylamiodarone
For Immediate Release
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the specificity of immunoassays is paramount. This guide provides a detailed comparison of the cross-reactivity of anti-amiodarone antibodies with amiodarone and its principal active metabolite, desethylamiodarone. Understanding the degree of cross-reactivity is critical for researchers, scientists, and drug development professionals to ensure accurate quantification of the parent drug without interference from its metabolite.
Quantitative Data Summary
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of amiodarone immunoassays, it is essential that the antibodies used can distinguish between amiodarone and desethylamiodarone to provide an accurate measurement of the parent drug's concentration. The following table summarizes the key findings from a study that developed a specific enzyme-linked immunosorbent assay (ELISA) for amiodarone.
| Compound | Cross-Reactivity (%) | Method | Reference |
| Amiodarone | 100 | ELISA | Saita et al., 2002[1] |
| Desethylamiodarone | 1.25 | ELISA | Saita et al., 2002[1] |
As the data indicates, the developed anti-amiodarone antibody demonstrates high specificity for amiodarone with only minimal cross-reactivity with desethylamiodarone.[1] This low level of cross-reactivity ensures that the immunoassay can accurately quantify amiodarone concentrations even in the presence of its major metabolite.
Structural Comparison of Amiodarone and Desethylamiodarone
Amiodarone is metabolized in the liver by cytochrome P450 enzymes, primarily through N-deethylation, to form desethylamiodarone. This process involves the removal of one of the ethyl groups from the diethylamino moiety of the amiodarone molecule. This seemingly minor structural modification is significant enough to be distinguished by a highly specific antibody.
Caption: Metabolic conversion of amiodarone to desethylamiodarone.
Experimental Protocols
The determination of antibody cross-reactivity is a critical step in the validation of any immunoassay. The following is a detailed methodology for a competitive ELISA, adapted from the procedure described by Saita et al. (2002), which can be used to assess the cross-reactivity of anti-amiodarone antibodies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
1. Antibody Coating:
-
A 96-well microtiter plate is coated with anti-amiodarone antibody.
-
The plate is incubated to allow the antibody to adhere to the surface of the wells.
-
The plate is then washed to remove any unbound antibody.
2. Competitive Binding:
-
Standard solutions of amiodarone, desethylamiodarone, and the test samples are prepared.
-
An enzyme-labeled amiodarone conjugate (e.g., amiodarone-β-D-galactosidase) is prepared.
-
The standard solutions, test samples, and the enzyme-labeled amiodarone are added to the wells of the antibody-coated plate.
-
The plate is incubated, during which the unlabeled amiodarone (from the standards or samples) and the enzyme-labeled amiodarone compete for binding to the limited number of anti-amiodarone antibody sites on the plate.
3. Washing:
-
After incubation, the plate is washed to remove any unbound substances, including unbound labeled and unlabeled amiodarone.
4. Substrate Addition and Signal Development:
-
A substrate for the enzyme is added to each well.
-
The plate is incubated to allow the enzyme to catalyze a reaction that produces a colored product. The intensity of the color is inversely proportional to the concentration of amiodarone in the sample.
5. Measurement and Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of amiodarone in the test samples is determined by interpolating their absorbance values on the standard curve.
-
Cross-reactivity with desethylamiodarone is calculated by comparing the concentration of desethylamiodarone required to produce a 50% inhibition of the maximum signal with the concentration of amiodarone required for the same level of inhibition.
Caption: Workflow for a competitive ELISA to determine amiodarone concentration.
Conclusion
The availability of highly specific anti-amiodarone antibodies with minimal cross-reactivity to the major metabolite, desethylamiodarone, is crucial for the accurate therapeutic monitoring of amiodarone. The data presented demonstrates that immunoassays can be developed to be highly selective for amiodarone, thus providing a reliable tool for researchers and clinicians. When selecting an immunoassay for amiodarone, it is imperative to consider the documented cross-reactivity data to ensure the accuracy and reliability of the results.
References
Safety Operating Guide
Proper Disposal of Desethylamiodarone Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of desethylamiodarone hydrochloride in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance requiring specialized disposal methods.
Hazard Identification and Waste Characterization
This compound presents multiple hazards, making its proper characterization as a hazardous waste the critical first step in the disposal process. It is imperative to understand these risks to handle the waste safely.
Based on available safety data, this compound is characterized by the following hazards[1][2]:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2].
-
Carcinogenicity and Reproductive Toxicity: Suspected of causing cancer and of damaging fertility or the unborn child[1][2].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1][3].
Due to these properties, this compound waste must be managed as hazardous waste in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the sewer system. [1][3]
Quantitative Hazard Data
The following table summarizes the key classifications that mandate its handling as a hazardous material.
| Hazard Classification | GHS Code | Description | Source |
| Acute toxicity - oral | H302 | Harmful if swallowed | [1][2] |
| Skin irritation | H315 | Causes skin irritation | [1][2] |
| Eye irritation | H319 | Causes serious eye irritation | [1][2] |
| Carcinogenicity | H351 | Suspected of causing cancer | [1][2] |
| Reproductive toxicity | H361, H362 | Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children. | [1] |
| Hazardous to the aquatic environment, chronic hazard | H410 | Very toxic to aquatic life with long lasting effects | [1][3] |
Step-by-Step Disposal Protocol for Laboratories
The following protocol outlines the required steps for the safe accumulation and disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
Experimental Protocol: Hazardous Waste Disposal
-
Segregation:
-
Designate a specific, clearly labeled waste container for this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.
-
The container must be in good condition, free from cracks or residue on the exterior.
-
For sharps contaminated with the chemical, use a designated, puncture-resistant sharps container.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound."
-
List all constituents of the waste, including any solvents, by percentage.
-
Indicate the specific hazards (e.g., "Toxic," "Environmental Hazard").
-
Record the accumulation start date (the date the first drop of waste enters the container).
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in a secondary containment bin to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not exceed the allowable accumulation time limits (e.g., typically 90 or 180 days, depending on your facility's generator status).
-
Provide the EHS department with accurate information about the waste composition and volume.
-
Trained EHS professionals will then transport the waste for final disposal, which is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5]
-
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of Desethylamiodarone HCl waste.
This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific policies and your local, state, and federal regulations to ensure full compliance.[4][7]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C23H26ClI2NO3 | CID 178801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
